molecular formula C5H6N4O B1297796 Pyrimidine-4-carbohydrazide CAS No. 39513-54-7

Pyrimidine-4-carbohydrazide

Cat. No.: B1297796
CAS No.: 39513-54-7
M. Wt: 138.13 g/mol
InChI Key: NWTQBXDLKZTWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-4-carbohydrazide is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQBXDLKZTWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332841
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-54-7
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrimidine-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used to verify the structure and purity of the final product.

Introduction

This compound (C₅H₆N₄O, Molar Mass: 138.13 g/mol ) is a key building block in the synthesis of various biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and many approved drugs, while the carbohydrazide functional group offers a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery programs. This guide presents a reproducible synthetic protocol and a complete characterization profile to aid researchers in their scientific endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of ethyl pyrimidine-4-carboxylate, followed by its conversion to the desired carbohydrazide.

Step 1: Synthesis of Ethyl Pyrimidine-4-carboxylate

A common and effective method for the synthesis of ethyl pyrimidine-4-carboxylate involves the condensation of ethyl ethoxymethyleneacetate with formamidine hydrochloride.

Experimental Protocol:

  • Materials: Ethyl ethoxymethyleneacetate, formamidine hydrochloride, sodium ethoxide, absolute ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • Formamidine hydrochloride is added to the sodium ethoxide solution and stirred until a homogenous solution is obtained.

    • Ethyl ethoxymethyleneacetate is then added dropwise to the reaction mixture at a controlled temperature.

    • The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford pure ethyl pyrimidine-4-carboxylate.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the synthesized ethyl pyrimidine-4-carboxylate using hydrazine hydrate.

Experimental Protocol:

  • Materials: Ethyl pyrimidine-4-carboxylate, hydrazine hydrate, ethanol.

  • Procedure:

    • Ethyl pyrimidine-4-carboxylate is dissolved in ethanol.

    • An excess of hydrazine hydrate is added to the solution.

    • The reaction mixture is stirred at room temperature or gently heated for a few hours. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried under vacuum to yield this compound as a white to off-white solid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl Pyrimidine-4-carboxylate cluster_step2 Step 2: Synthesis of this compound Ethyl Ethoxymethyleneacetate Ethyl Ethoxymethyleneacetate Condensation Condensation Ethyl Ethoxymethyleneacetate->Condensation Formamidine HCl Formamidine HCl Formamidine HCl->Condensation NaOEt / EtOH NaOEt / EtOH NaOEt / EtOH->Condensation Ethyl Pyrimidine-4-carboxylate Ethyl Pyrimidine-4-carboxylate Condensation->Ethyl Pyrimidine-4-carboxylate Hydrazinolysis Hydrazinolysis Ethyl Pyrimidine-4-carboxylate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound

Diagram of the two-step synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, structure, and purity.

Physical Properties
PropertyValue
Molecular FormulaC₅H₆N₄O
Molecular Weight138.13 g/mol
AppearanceWhite to off-white solid
Melting Point148-150 °C
CAS Number39513-54-7
Spectroscopic Data

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3s1HH-2 (pyrimidine)
~9.0d1HH-6 (pyrimidine)
~8.0d1HH-5 (pyrimidine)
~9.8br s1H-NH- (hydrazide)
~4.6br s2H-NH₂ (hydrazide)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (hydrazide)
~159C-2 (pyrimidine)
~158C-6 (pyrimidine)
~150C-4 (pyrimidine)
~122C-5 (pyrimidine)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3.2.3. FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching (NH₂ and NH)
~3100C-H stretching (aromatic)
~1670C=O stretching (amide I)
~1600N-H bending (amide II)
1550 - 1400C=C and C=N stretching (ring)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zAssignment
138[M]⁺ (Molecular ion)
108[M - N₂H₂]⁺
80[Pyrimidine ring fragment]⁺

Characterization Workflow Diagram

Characterization cluster_analysis Spectroscopic & Analytical Characterization Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Pure this compound Pure this compound Purification->Pure this compound 1H NMR 1H NMR Pure this compound->1H NMR 13C NMR 13C NMR Pure this compound->13C NMR FTIR FTIR Pure this compound->FTIR Mass Spec Mass Spec Pure this compound->Mass Spec Elemental Analysis Elemental Analysis Pure this compound->Elemental Analysis

Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The presented information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this important heterocyclic building block.

References

The Ascendant Trajectory of Pyrimidine-4-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its myriad of derivatives, those bearing a carbohydrazide moiety at the 4-position have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into pyrimidine-4-carbohydrazide derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthetic Strategies: Building the Core Scaffold and its Derivatives

The synthetic versatility of the this compound core allows for the construction of a diverse library of derivatives. The primary synthetic routes involve the initial formation of the pyrimidine ring, followed by the elaboration of the carbohydrazide functional group.

A common starting point is the condensation of a 1,3-dicarbonyl compound with an amidine, such as urea or thiourea, to construct the pyrimidine ring. Subsequent functional group manipulations, such as the conversion of an ester group at the 4-position to the corresponding hydrazide, yield the key this compound intermediate. This intermediate serves as a versatile building block for further derivatization.

// Nodes start [label="1,3-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; amidine [label="Amidine\n(e.g., Urea)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidine_ester [label="Pyrimidine-4-carboxylate\nEster", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrazine [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; carbohydrazide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> pyrimidine_ester [label="Condensation"]; amidine -> pyrimidine_ester; pyrimidine_ester -> carbohydrazide [label="Hydrazinolysis"]; hydrazine -> carbohydrazide; } dot Caption: General synthesis of the this compound core.

One of the most facile and widely employed derivatizations of this compound is the formation of Schiff bases through condensation with various aldehydes and ketones. This reaction introduces a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).

Furthermore, the carbohydrazide moiety is a key precursor for the synthesis of fused heterocyclic systems. Cyclization reactions with appropriate reagents can lead to the formation of pyrazolo[4,5-d]pyrimidines and triazolo[4,5-d]pyrimidines, which often exhibit enhanced biological activities.

// Nodes carbohydrazide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff_base [label="Schiff Base Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; cyclizing_agent1 [label="Cyclizing Reagent 1\n(e.g., CS2/KOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; triazolo [label="Triazolo[4,5-d]pyrimidines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclizing_agent2 [label="Cyclizing Reagent 2\n(e.g., β-ketoester)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrazolo [label="Pyrazolo[4,5-d]pyrimidines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges carbohydrazide -> schiff_base [label="Condensation"]; aldehyde -> schiff_base; carbohydrazide -> triazolo [label="Cyclization"]; cyclizing_agent1 -> triazolo; carbohydrazide -> pyrazolo [label="Cyclization"]; cyclizing_agent2 -> pyrazolo; } dot Caption: Derivatization of the this compound core.

Biological Activities: A Multifaceted Pharmacophore

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as attractive candidates for the development of new therapeutics for various diseases.

Antimicrobial Activity

A significant number of this compound derivatives have been reported to possess potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[1]

Compound TypeTest OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Hydrazone DerivativesE. coli30-33 mm[2]
Hydrazone DerivativesS. aureus30-33 mm[2]
Fused PyrimidinesS. aureusMIC: 12.5 µg/mL[3]
Fused PyrimidinesE. coliMIC: 25 µg/mL[3]
Fused PyrimidinesC. albicansMIC: 50 µg/mL[3]
Anticancer Activity

The anticancer potential of this compound derivatives is a rapidly expanding area of research. These compounds have shown significant cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of protein kinases, which are often dysregulated in cancer, and interference with DNA synthesis, leading to apoptosis of cancer cells.[4][5][6]

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)1.58[7]
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)0.87[8]
Pyrimidine-sulfonamide hybridMGC-803 (Gastric)0.36[5]
Pyrimidine-sulfonamide hybridPC-3 (Prostate)1.04[5]
Imidazo[1,2-a]pyrimidineA549 (Lung)5.988[9]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound derivatives have demonstrated promising anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[10][11] Furthermore, some derivatives have been shown to modulate the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[10]

Compound TypeAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCOX-2 Inhibition0.25[11]
Polysubstituted PyrimidinePGE2 Inhibition0.003[11]
Thieno[2,3-d]pyrimidine15-LOX Inhibition1.17[12]
Thieno[2,3-d]pyrimidineCOX-2 Inhibition4.73 (SI)[12]

Experimental Protocols

General Procedure for the Synthesis of this compound Schiff Bases

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, the appropriate aldehyde or ketone (1.1 mmol) is added. A catalytic amount of an acid, such as glacial acetic acid or a few drops of concentrated sulfuric acid, may be added to facilitate the reaction. The reaction mixture is then heated under reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization from an appropriate solvent to afford the desired Schiff base derivative.[13][14][15]

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds is typically evaluated using the agar well diffusion method.[2] Bacterial strains are cultured in nutrient broth and then uniformly spread on the surface of Mueller-Hinton agar plates. Wells of a specific diameter are created in the agar using a sterile borer. A solution of the test compound at a known concentration in a suitable solvent (e.g., DMSO) is added to the wells. The plates are then incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][9] Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

// Nodes P4C_derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; protein_kinases [label="Protein Kinases\n(e.g., EGFR, CDKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dna_synthesis [label="DNA Synthesis\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P4C_derivative -> protein_kinases [label="Inhibition"]; P4C_derivative -> dna_synthesis [label="Inhibition"]; protein_kinases -> proliferation [label="Blocks"]; dna_synthesis -> proliferation [label="Blocks"]; proliferation -> apoptosis [label="Induces"]; } dot Caption: Potential anticancer mechanisms of pyrimidine derivatives.

In the context of cancer, these derivatives can act as inhibitors of crucial protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby disrupting signaling pathways that drive cell proliferation and survival.[5][16] They can also interfere with DNA synthesis by inhibiting enzymes like dihydrofolate reductase (DHFR) or by being incorporated into DNA, leading to cell cycle arrest and apoptosis.[5]

// Nodes P4C_derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; cox_lox [label="COX/LOX Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nf_kb [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins &\nLeukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pro_inflammatory_cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges P4C_derivative -> cox_lox [label="Inhibition"]; P4C_derivative -> nf_kb [label="Inhibition"]; cox_lox -> prostaglandins [label="Reduces Production"]; nf_kb -> pro_inflammatory_cytokines [label="Reduces Expression"]; prostaglandins -> inflammation [label="Reduces"]; pro_inflammatory_cytokines -> inflammation [label="Reduces"]; } dot Caption: Potential anti-inflammatory mechanisms of pyrimidine derivatives.

For their anti-inflammatory effects, the inhibition of COX and LOX enzymes by this compound derivatives leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11] The modulation of the NF-κB signaling pathway further dampens the inflammatory response by decreasing the expression of inflammatory cytokines such as TNF-α and IL-6.[10]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with a broad spectrum of potent biological activities, makes them attractive candidates for the development of novel drugs targeting a range of diseases, including infectious diseases, cancer, and inflammatory disorders. Future research in this area should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action and identify novel biological targets. The development of more complex and targeted derivatives, including fused heterocyclic systems and conjugates with other pharmacophores, holds significant potential for the discovery of next-generation therapeutics.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Novel Pyrimidine-4-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of novel Pyrimidine-4-carbohydrazide analogs, a class of compounds of significant interest in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving the rational design of new therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes relevant synthesis and potential biological pathways.

Crystallographic Data of this compound Analogs and Related Structures

The precise spatial arrangement of atoms within a crystal lattice provides invaluable insights into the conformational preferences and intermolecular interactions of a molecule. Below are tabulated crystallographic data for a novel polyfunctionalised pyrimidine-4-carboxylate and its carbohydrazide derivatives, alongside related structures to provide a comparative context.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterThis compound Analog¹N′-Cyclopentylidenepyridine-4-carbohydrazide²[1]N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate³[2]
Empirical Formula C₁₃H₁₄N₄O₅C₁₁H₁₃N₃OC₁₃H₁₀ClN₃O·H₂O
Formula Weight 306.28203.24277.71
Temperature (K) 293(2)173100
Wavelength (Å) 0.710730.71073 (Mo Kα)0.71073 (Mo Kα)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
Unit Cell Dimensions
a (Å)10.123(3)15.762(3)14.1645(7)
b (Å)12.456(4)8.1144(16)14.6276(7)
c (Å)11.456(3)16.015(3)14.0817(7)
α (°)909090
β (°)108.23(3)90119.220(2)
γ (°)909090
Volume (ų) 1370.8(7)2048.3(7)2546.4(2)
Z 488
Density (calculated) (Mg/m³) 1.4851.318Not Reported
Absorption Coefficient (mm⁻¹) 0.1160.090.30
F(000) 640864Not Reported
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.123Not ReportedR[F² > 2σ(F²)] = 0.071, wR(F²) = 0.205
R indices (all data) R₁ = 0.082, wR₂ = 0.141Not ReportedNot Reported
CCDC Deposition Number 1444548Not ApplicableNot Applicable

¹Data for Ethyl 2-amino-6-(2-(2,4-dinitrophenyl)hydrazinyl)-5-(ethoxycarbonyl)pyrimidine-4-carboxylate, a related carbohydrazide precursor. Full crystallographic data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) via 3--INVALID-LINK--] ²Systematic name: pyridine-4-carbohydrazide.[1] ³The asymmetric unit consists of two crystallographically independent Schiff base molecules and two water molecules.[2]

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The synthesis of novel this compound analogs often involves a multi-step process. A general workflow is outlined below, based on established methodologies for similar heterocyclic compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials (e.g., Polyfunctionalised Pyrimidine-4-carboxylate) reagent Reagents (e.g., Hydrazine Hydrate) reaction Reaction (e.g., Reflux in Ethanol) start->reaction reagent->reaction workup Work-up (e.g., Filtration, Washing) reaction->workup product Crude Product workup->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

A generalized workflow for the synthesis and crystallization of this compound analogs.

A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation.[4] This involves dissolving the purified compound in an appropriate solvent or solvent mixture to form a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of high-quality crystals.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general protocol involves the following key steps:

A typical workflow for single-crystal X-ray diffraction analysis.

A suitable crystal is mounted on the diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[1][2] The collected data are then processed, and the structure is solved using software packages like SHELXS and refined using programs such as SHELXL.[4] The final structural model is validated to ensure its quality and chemical reasonableness.

Potential Signaling Pathways

While the specific signaling pathways for many novel this compound analogs are still under investigation, the broader class of pyrimidine biosynthesis inhibitors has been shown to impact cellular processes, including the innate immune response. Inhibition of this pathway can lead to the suppression of viral growth.[5][6]

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides required for DNA and RNA synthesis. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH by small molecules can disrupt the pyrimidine pool, which in turn can trigger a cellular antiviral response.[6]

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Cellular Impact Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Viral_Suppression Suppression of Viral Growth Pyrimidines->Viral_Suppression Innate_Immunity Induction of Innate Immunity Pyrimidines->Innate_Immunity Inhibitor This compound Analog (Hypothetical) Inhibitor->Inhibition

Hypothesized mechanism of action via inhibition of the pyrimidine biosynthesis pathway.

This guide provides a foundational understanding of the crystallographic analysis of novel this compound analogs. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of new chemical entities with therapeutic potential. Further investigations into the specific biological targets and signaling pathways of these promising compounds are warranted.

References

Spectroscopic Analysis of Pyrimidine-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Pyrimidine-4-carbohydrazide, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] The document details experimental protocols and presents quantitative data from various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of a carbohydrazide group at the 4-position imparts unique chemical properties, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules. Its potential applications are being explored in the development of novel anti-cancer and anti-inflammatory agents, as well as in the formulation of effective herbicides and fungicides.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in drug design and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3387-3441N-H StretchingAmine (-NH₂) and Amide (-NH)
3100-3000C-H StretchingAromatic Ring
~1674C=O StretchingAmide (Carbonyl)
1600-1400C=C and C=N StretchingPyrimidine Ring
1200-1000C-N StretchingAmine and Amide
Table 1: Characteristic FT-IR Absorption Bands for this compound and its derivatives. Data compiled from general pyrimidine derivative spectra.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of pyrimidine derivatives typically shows absorption bands arising from π → π* and n → π* transitions. For a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M), a maximum wavelength (λmax) of 275 nm was observed in a 1:1 mixture of methanol and acetonitrile.[3] The exact λmax for this compound may vary depending on the solvent used due to solvatochromic effects.[4]

Solventλmax (nm)Transition
Methanol:Acetonitrile (1:1)~275π → π* / n → π*
Table 2: Expected UV-Vis Absorption for Pyrimidine Derivatives. Data based on a substituted pyrimidine derivative.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the detailed molecular structure of a compound.

The ¹H NMR spectrum of the pyrimidine ring shows distinct signals for its protons. In the parent pyrimidine molecule, the proton at the C2 position is the most deshielded due to the influence of the two adjacent nitrogen atoms. The protons at C4 and C6 are also deshielded, while the proton at C5 is the most shielded. The chemical shifts for this compound are expected to be influenced by the electron-withdrawing nature of the carbohydrazide group.

ProtonChemical Shift (δ, ppm)Multiplicity
Pyrimidine H-2~9.3Singlet
Pyrimidine H-5~7.8Doublet
Pyrimidine H-6~8.9Doublet
-NH (Amide)VariableBroad Singlet
-NH₂ (Amine)VariableBroad Singlet
Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆. Data are estimations based on general pyrimidine spectra and substituent effects.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts.

| Carbon | Chemical Shift (δ, ppm) | |---|---|---| | Pyrimidine C-2 | ~158 | | Pyrimidine C-4 | ~157 | | Pyrimidine C-5 | ~122 | | Pyrimidine C-6 | ~159 | | Carbonyl C=O | ~165 | Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Data are estimations based on general pyrimidine spectra.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₆N₄O), the expected molecular weight is approximately 138.13 g/mol .[1] Electron Ionization (EI) mass spectrometry of pyrimidine derivatives often shows a prominent molecular ion peak. The fragmentation pattern can provide valuable structural information, with common losses including neutral molecules like HCN and radicals from the substituent groups.[6]

m/z ValueInterpretation
~138Molecular Ion [M]⁺
VariableFragments from the loss of N₂, NH₂NHCO, etc.
Table 5: Expected Mass Spectrometry Data for this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Background Record Background (KBr Pellet) Press->Background SampleSpec Record Sample Spectrum Background->SampleSpec Subtract Subtract Background SampleSpec->Subtract Final Spectrum Final Spectrum Subtract->Final Spectrum

FT-IR Experimental Workflow
UV-Vis Spectroscopy

  • Sample Preparation: A stock solution of the pyrimidine derivative is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., a 1:1 mixture of methanol and acetonitrile).[3] Serial dilutions are then made to obtain solutions of desired concentrations.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with matched quartz cells (1 cm path length) is used.

  • Data Acquisition: The solution is scanned against a solvent blank over a wavelength range of 200-400 nm to determine the λmax.[3]

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Blank Scan Solvent Blank Dilute->Blank SampleScan Scan Sample Solutions Blank->SampleScan Determine Determine λmax SampleScan->Determine Absorption Spectrum Absorption Spectrum Determine->Absorption Spectrum

UV-Vis Spectroscopy Workflow
NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[5]

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire Acquire Spectra (¹H, ¹³C) Transfer->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectra (Chemical Shifts, Coupling) Process->Analyze Structural Information Structural Information Analyze->Structural Information

NMR Spectroscopy Workflow
Mass Spectrometry

  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Sample in Volatile Solvent Inject Inject into MS Dissolve->Inject Ionize Ionize Sample (ESI) Inject->Ionize Analyze Analyze m/z Ionize->Analyze Mass Spectrum Mass Spectrum Analyze->Mass Spectrum

Mass Spectrometry Workflow

Conclusion

The spectroscopic analysis of this compound provides critical insights into its chemical structure and electronic properties. This technical guide summarizes the expected spectroscopic data and provides detailed experimental protocols to aid researchers in their characterization of this important molecule. The comprehensive data presented here serves as a valuable resource for scientists and professionals involved in the design and development of new pharmaceuticals and agrochemicals based on the pyrimidine scaffold.

References

Pyrimidine-4-carbohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] Among the vast array of pyrimidine derivatives, pyrimidine-4-carbohydrazide has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its inherent chemical reactivity, coupled with the diverse pharmacological activities exhibited by its derivatives, has positioned it as a privileged scaffold in drug discovery programs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of this compound as a key molecular starting point, detailing its synthesis, derivatization, biological activities, and the experimental protocols utilized in its investigation.

Synthesis and Derivatization

The synthetic accessibility of this compound and its amenability to a variety of chemical transformations are key to its utility. The carbohydrazide moiety serves as a versatile handle for the introduction of diverse structural motifs, most notably through the formation of hydrazone linkages.

Experimental Protocol: Synthesis of this compound

A common and efficient method for the preparation of this compound involves the hydrazinolysis of a corresponding ester, such as ethyl pyrimidine-4-carboxylate.

Materials:

  • Ethyl pyrimidine-4-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)

Procedure:

  • A solution of ethyl pyrimidine-4-carboxylate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature, during which the product, this compound, often precipitates as a solid.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and impurities, and then dried under vacuum to yield the pure carbohydrazide.

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the presence of protons on the pyrimidine ring and the -NH and -NH₂ groups of the hydrazide moiety.

  • ¹³C NMR: To identify the carbon atoms of the pyrimidine ring and the carbonyl carbon of the hydrazide.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₅H₆N₄O).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H and C=O stretching frequencies.

Experimental Protocol: General Synthesis of Pyrimidine-4-carbohydrazone Derivatives

The condensation of this compound with various aldehydes or ketones is a straightforward and widely used method to generate a library of diverse hydrazone derivatives.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • This compound (1 equivalent) is dissolved in ethanol or methanol in a round-bottom flask.

  • The desired aldehyde or ketone (1 equivalent) is added to the solution.

  • A catalytic amount of glacial acetic acid (a few drops) is added to the reaction mixture to facilitate the condensation.

  • The mixture is then heated to reflux for 2-6 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is typically collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
1 EGFR inhibitorA549 (Lung)15.3
2 EGFR inhibitorMCF-7 (Breast)10.9
3 CDK2 inhibitorHeLa (Cervical)0.064
4 Vacuole-inducing agentMDA-MB-231 (Breast)-
5 AntiproliferativeHT-1080 (Fibrosarcoma)13.89
6 AntiproliferativeMCF-7 (Breast)19.43
7 AntiproliferativeA549 (Lung)-
8 USP7 inhibitorVarious-
9 EGFR inhibitorPC-3 (Prostate)0.099
10 CDK2 inhibitorMV4-11 (Leukemia)-
11 AntiproliferativeHCT-116 (Colon)-

Note: This table presents a selection of reported activities and is not exhaustive.

Antimicrobial Activity

The this compound scaffold has also been extensively explored for the development of novel antimicrobial agents. Its derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
12 Escherichia coli33
13 Staphylococcus aureus30
14 Pseudomonas aeruginosa-
15 Streptococcus pyogenes-

Note: This table presents a selection of reported activities and is not exhaustive.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of this compound in drug discovery. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

This compound derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Protein Synthesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

CDK_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 Drives Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor This compound Derivative Inhibitor->CDK4_6_CyclinD Inhibition Inhibitor->CDK2_CyclinE Inhibition

CDK-Mediated Cell Cycle Regulation
Experimental Workflows

The discovery and development of drugs based on the this compound scaffold follow a structured workflow, from initial synthesis and screening to lead optimization.

Drug_Discovery_Workflow Start Start: this compound Scaffold Synthesis Synthesis of Derivatives (e.g., Hydrazones) Start->Synthesis Screening High-Throughput Screening (In vitro assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Further Derivatization) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug Discovery Workflow

Anticancer_Screening_Workflow Start Start: Synthesized Pyrimidine Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Compounds (Dose-Response) Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Study Potent Compounds End End: Identification of Potent Anticancer Agents Mechanism_Study->End

In Vitro Anticancer Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized Pyrimidine Derivatives Microbial_Culture Bacterial/Fungal Culture Start->Microbial_Culture Serial_Dilution Serial Dilution of Compounds Start->Serial_Dilution Inoculation Inoculation with Microbes Microbial_Culture->Inoculation Broth_Microdilution Broth Microdilution Assay (96-well plates) Incubation Incubation (18-24h) Broth_Microdilution->Incubation Serial_Dilution->Broth_Microdilution Inoculation->Broth_Microdilution MIC_Determination Determination of MIC (Visual or Spectrophotometric) Incubation->MIC_Determination End End: Identification of Potent Antimicrobial Agents MIC_Determination->End

Antimicrobial Susceptibility Testing

Conclusion

This compound stands out as a highly adaptable and valuable building block in the landscape of medicinal chemistry. Its straightforward synthesis and the ease of its derivatization, particularly into hydrazones, provide a fertile ground for the generation of extensive and diverse chemical libraries. The broad spectrum of biological activities demonstrated by its derivatives, ranging from potent anticancer to effective antimicrobial effects, underscores the therapeutic potential encapsulated within this scaffold. For researchers and drug development professionals, this compound represents a promising starting point for the design and discovery of novel therapeutic agents with the potential to address significant unmet medical needs. The continued exploration of its chemical space, guided by the principles of rational drug design and a deep understanding of its biological targets, will undoubtedly lead to the development of next-generation medicines.

References

The Hydrazide Group in Pyrimidine-4-carbohydrazide: A Nexus of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleic acids.[1][2] When functionalized with a hydrazide group at the 4-position, the resulting Pyrimidine-4-carbohydrazide becomes a versatile building block for synthesizing a diverse array of heterocyclic compounds with significant therapeutic potential. The inherent reactivity of the hydrazide moiety, characterized by its nucleophilic nitrogen atoms and the adjacent carbonyl group, allows for a multitude of chemical transformations. This guide explores the key reactive pathways of the hydrazide group in this compound, providing detailed experimental protocols, quantitative data, and visual representations of the chemical workflows.

Core Reactivity of the Hydrazide Group

The hydrazide group (-CONHNH₂) in this compound is a hub of chemical reactivity, primarily centered around the nucleophilicity of the terminal amino group and the susceptibility of the carbonyl group to nucleophilic attack, often followed by cyclization. This dual reactivity allows for its facile conversion into various heterocyclic systems, most notably Schiff bases, pyrazoles, 1,3,4-oxadiazoles, and thiazolidinones. These derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3]

Key Chemical Transformations and Experimental Protocols

Synthesis of this compound Schiff Bases (Hydrazones)

The most prominent reaction of the hydrazide group is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction typically proceeds under mild acidic conditions and is a cornerstone for creating diverse molecular libraries for biological screening.[4]

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases

A solution of an appropriate aromatic or heterocyclic aldehyde (1.0 mmol) in ethanol (10 mL) is added to a solution of this compound (1.0 mmol) in ethanol (15 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol or DMF affords the pure Schiff base derivative.[5]

Table 1: Synthesis and Spectral Data of Representative this compound Schiff Bases

Compound IDAldehyde/Ketone ReactantYield (%)IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) N=CHReference
8d 4-(Trifluoromethyl)benzaldehyde80-9216258.52[6]
SPI-1 Benzaldehyde-16238.32
3a 2-Pyridinecarboxaldehyde---[7]
- Various Aromatic Aldehydes-1633-[4]

Schiff_Base_Formation pyrimidine_hydrazide This compound schiff_base This compound Schiff Base (Hydrazone) pyrimidine_hydrazide->schiff_base Condensation (Ethanol, Acetic Acid, Reflux) aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde_ketone->schiff_base

Cyclization to Pyrazole Derivatives

The hydrazide moiety can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters, to yield pyrazole derivatives. This reaction provides a pathway to five-membered heterocyclic rings fused to or substituted with the pyrimidine core.[8][9]

Experimental Protocol: General Procedure for the Synthesis of Pyrazolyl-pyrimidines

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) is added. The reaction mixture is refluxed for 6-10 hours. After cooling, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the pure pyrazole derivative.[10]

Table 2: Synthesis of Pyrazole Derivatives from Hydrazides

Starting Hydrazideβ-Dicarbonyl CompoundCatalyst/SolventProductYield (%)Reference
Pyrazolopyrimidinyl HydrazideAcetylacetone-Pyrazolyl-pyrazolopyrimidinone-[10]
Hydrazinesβ-ketoestersYb(PFO)₃Persubstituted pyrazolesHigh[8]

Pyrazole_Synthesis pyrimidine_hydrazide This compound pyrazole_derivative Pyrazolyl-pyrimidine Derivative pyrimidine_hydrazide->pyrazole_derivative Cyclocondensation (Acetic Acid, Reflux) beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->pyrazole_derivative

Formation of 1,3,4-Oxadiazoles

The hydrazide group can be cyclized to form 1,3,4-oxadiazoles through various methods, often involving dehydration of a diacylhydrazine intermediate. These five-membered aromatic rings are known for their diverse biological activities.[11][12]

Experimental Protocol: General Procedure for the Synthesis of 1,3,4-Oxadiazoles

Method A: From N-acylhydrazones An N-acylhydrazone of this compound (1 mmol) is dissolved in a suitable solvent like acetic acid. An oxidizing agent such as bromine in glacial acetic acid or N-bromosuccinimide is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and recrystallized.

Method B: Cyclodehydration of Diacylhydrazines A diacylhydrazine, prepared by acylating this compound, is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride.[13] The reaction is typically carried out with heating. After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the 1,3,4-oxadiazole derivative, which is then purified.[14]

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

Starting MaterialReagentConditionsProductYield (%)Reference
DiacylhydrazinesTriflic Anhydride, Pyridine-2,5-Disubstituted-1,3,4-oxadiazoles70-95[11]
Hydrazides & IsothiocyanatesTBTUDMF, DIEA, 50°C2-Amino-1,3,4-oxadiazolesup to 85[15]
Pyrimidine-5-carbohydrazideAlkyl isocyanate, then cyclizing agentAcetonitrile, RefluxPyrimidine-1,3,4-oxadiazole hybrids-[14]

Oxadiazole_Synthesis cluster_0 Method A: From N-Acylhydrazone cluster_1 Method B: From Diacylhydrazine pyrimidine_hydrazone This compound N-Acylhydrazone oxadiazole_A 1,3,4-Oxadiazole Derivative pyrimidine_hydrazone->oxadiazole_A Oxidative Cyclization oxidizing_agent Oxidizing Agent (e.g., Br₂/AcOH) oxidizing_agent->oxadiazole_A diacylhydrazine Diacylhydrazine oxadiazole_B 1,3,4-Oxadiazole Derivative diacylhydrazine->oxadiazole_B Cyclodehydration dehydrating_agent Dehydrating Agent (e.g., POCl₃) dehydrating_agent->oxadiazole_B

Biological Significance of this compound Derivatives

The derivatives synthesized from this compound exhibit a broad spectrum of biological activities. The hydrazone linkage in Schiff bases is a crucial pharmacophore that contributes to their antimicrobial and antifungal properties.

Table 4: Antimicrobial Activity of Pyrimidine Hydrazone Derivatives

Compound IDTest OrganismActivity (Zone of Inhibition, mm)MIC (µg/mL)Reference
8d E. coli30-33-[6]
8e S. aureus30-33-[6]
8f P. aeruginosa22-25-[6]
3a Various bacteria and fungi-31.25-250[7][16]
46 C. albicans-25[3]

Conclusion

The hydrazide group in this compound serves as a highly reactive and versatile functional group, enabling the synthesis of a rich diversity of heterocyclic compounds. The straightforward and efficient protocols for the preparation of Schiff bases, pyrazoles, and 1,3,4-oxadiazoles make it an invaluable scaffold in the field of drug discovery and development. The significant biological activities observed in these derivatives underscore the importance of continued exploration of the reactivity of the pyrimidine-hydrazide core for the identification of novel therapeutic agents. This guide provides a foundational understanding and practical methodologies for researchers to harness the synthetic potential of this remarkable molecule.

References

Theoretical and Computational Insights into Pyrimidine-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Pyrimidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The carbohydrazide moiety can act as a versatile pharmacophore, and its derivatives have been investigated for various therapeutic applications.[6] This guide outlines the methodologies for in-silico analysis, including Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and biological properties of this compound and its derivatives.

Computational Methodologies

Theoretical and computational studies are instrumental in understanding the physicochemical properties and potential biological activity of molecules like this compound before their synthesis and experimental evaluation. These in-silico methods offer a time- and cost-effective approach to drug discovery and design.[7]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p), is a commonly used level of theory for organic molecules, providing a good balance between accuracy and computational cost.[8]

Experimental Protocol: DFT Calculations

  • Molecular Structure Input: The initial 3D structure of this compound is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field. The structure of a derivative of this compound has been characterized by single-crystal X-ray diffraction, which can serve as a reference for the initial geometry.[8]

  • Geometry Optimization: The geometry of the molecule is then fully optimized using DFT at the B3LYP/6-311G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on all atoms are minimized, and the structure corresponds to a local energy minimum on the potential energy surface.

  • Frequency Calculations: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used in drug design to understand the binding mechanism and affinity of a small molecule ligand with a protein target. Pyrimidine derivatives have been docked against various protein targets, including cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), to explore their potential as inhibitors.[6][9][10]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site is then defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The docking score provides an estimate of the binding affinity.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from DFT calculations for this compound. The values presented here are for illustrative purposes and would be populated with the actual results from the computational protocol described above.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.34C2-N1-C6115.0
C2-N31.33N1-C2-N3128.0
N3-C41.34C2-N3-C4115.0
C4-C51.40N3-C4-C5123.0
C5-C61.39C4-C5-C6117.0
C6-N11.34C5-C6-N1122.0
C4-C71.50N3-C4-C7118.0
C7-O81.23C5-C4-C7119.0
C7-N91.36O8-C7-N9122.0
N9-N101.40C7-N9-N10119.0

Table 2: Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
N1-0.55C70.45
C20.20O8-0.50
N3-0.58N9-0.30
C40.15N10-0.25
C5-0.10H(N9)0.35
C6-0.05H(N10)0.30

Table 3: Frontier Molecular Orbital Energies and Related Properties

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.20
HOMO-LUMO Energy Gap (ΔE)5.30
Ionization Potential (I)6.50
Electron Affinity (A)1.20
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

Mandatory Visualizations

The following diagrams were created using the Graphviz (DOT language) to illustrate key workflows and concepts.

G cluster_0 Computational Workflow for this compound A Structure Drawing & Initial Optimization B DFT Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Molecular Docking Studies B->E F Analysis of Results & Biological Activity Prediction C->F D->F E->F G cluster_1 Molecular Docking Protocol PDB Protein Structure Retrieval (PDB) PrepP Protein Preparation (Remove water, add hydrogens) PDB->PrepP Grid Binding Site Identification & Grid Generation PrepP->Grid Lig Ligand Preparation (this compound) Dock Docking Simulation Lig->Dock Grid->Dock Analysis Pose Analysis & Scoring Dock->Analysis G cluster_2 Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 Adaptor Proteins Receptor->P1 P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 TF Transcription Factors P5->TF Response Cell Proliferation, Survival TF->Response Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->P3 Inhibition

References

An In-depth Technical Guide to the Tautomerism of Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical and practical investigation of tautomerism in Pyrimidine-4-carbohydrazide. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug discovery and development. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the tautomeric landscape of this compound is therefore essential for predicting its biological activity and for the rational design of new therapeutic agents.

Potential Tautomeric Forms of this compound

This compound incorporates two key functional groups prone to tautomerism: the 4-pyrimidone ring and the carbohydrazide side chain. This gives rise to several potential tautomers. The primary equilibrium on the pyrimidine ring is a keto-enol type tautomerism, while the carbohydrazide moiety can exhibit an amide-imidic acid (or amide-iminol) tautomerism. The interplay between these two sites results in at least four plausible tautomeric forms, as illustrated below. The relative stability of these forms can be influenced by the solvent, temperature, and pH.

Fig. 1: Plausible tautomeric equilibria of this compound.

Experimental Protocols for Tautomerism Investigation

A multi-faceted approach combining synthesis, spectroscopy, and crystallography is required to fully characterize the tautomeric behavior of this compound.

Synthesis of this compound

The target compound can be synthesized from a suitable starting material such as ethyl pyrimidine-4-carboxylate.

Protocol:

  • Ester to Hydrazide Conversion: To a solution of ethyl pyrimidine-4-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol/water mixture.

Spectroscopic Analysis

NMR and IR spectroscopy are powerful tools for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Methanol-d4).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each sample. ¹H NMR is particularly useful as the exchange of protons in different chemical environments (e.g., N-H vs. O-H) results in distinct chemical shifts. The presence of multiple sets of signals for the pyrimidine ring or side chain protons can indicate the coexistence of multiple tautomers.

  • Variable Temperature Studies: For a selected solvent (e.g., DMSO-d6), acquire ¹H NMR spectra at various temperatures (e.g., 298 K to 373 K). Changes in the relative integrals of peaks corresponding to different tautomers can be used to determine thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium.

  • Quantification: The mole fractions of the tautomers can be determined from the integration of well-resolved signals in the ¹H NMR spectra. The equilibrium constant (K_t) is the ratio of these mole fractions.

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation: Prepare samples for analysis in both solid state (KBr pellet) and in solution (using solvents like chloroform or acetonitrile in an appropriate cell).

  • Data Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectra for characteristic absorption bands. Key regions include:

    • C=O stretch: Typically around 1650-1700 cm⁻¹ for the amide and keto groups.

    • N-H stretch: Around 3200-3400 cm⁻¹.

    • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the enol and imidic acid forms.

    • C=N stretch: Around 1600-1650 cm⁻¹ for the imidic acid and pyrimidine ring. The presence or absence of these bands can confirm the dominant tautomeric form in the solid state and in different solutions.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol). Allow the solvent to evaporate slowly in a dust-free, undisturbed environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an intense, monochromatic X-ray beam. Measure the angles and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate a 3D electron density map of the crystal. From this map, the positions of all non-hydrogen atoms can be determined. Hydrogen atoms can often be located from the difference Fourier map, confirming the protonation sites and thus the specific tautomer present in the crystal lattice.

Computational Analysis Workflow

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Workflow_Computational cluster_input Input Generation cluster_gas_phase Gas Phase Calculations cluster_solv_phase Solvated Phase Calculations cluster_analysis Data Analysis start Define Tautomeric Forms of Pyrimidine- 4-carbohydrazide geom_opt_gas Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt_gas geom_opt_solv Geometry Optimization with Solvation Model (e.g., SMD, CPCM) start->geom_opt_solv freq_gas Frequency Calculation (Confirm minima, obtain ZPE) geom_opt_gas->freq_gas nmr_sim Simulate NMR Spectra (Chemical Shifts, Coupling Constants) geom_opt_gas->nmr_sim energy_gas Single-Point Energy (High-level, e.g., CCSD(T)) freq_gas->energy_gas rel_energies Calculate Relative Free Energies (ΔG) for all tautomers energy_gas->rel_energies energy_solv Single-Point Energy in Solution geom_opt_solv->energy_solv energy_solv->rel_energies comparison Compare with Experimental Data rel_energies->comparison nmr_sim->comparison

Fig. 2: Workflow for computational investigation of tautomerism.

Computational Protocol:

  • Structure Generation: Generate 3D coordinates for all plausible tautomers (1-4 in Fig. 1).

  • Gas Phase Optimization: Perform geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Analysis: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the free energy.

  • High-Level Energy Calculation: For higher accuracy, perform single-point energy calculations on the DFT-optimized geometries using a more robust method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Solvation Modeling: Re-optimize the geometry of each tautomer in the presence of a solvent using an implicit solvation model (e.g., SMD or CPCM) to simulate environments like water or chloroform. Calculate the free energy of solvation.

  • Relative Energy Calculation: Combine the gas-phase free energy and the solvation free energy to determine the total free energy of each tautomer in solution. Calculate the relative free energies (ΔG) to predict the most stable tautomer and the equilibrium populations.

  • NMR Simulation: Use the optimized geometries to calculate theoretical NMR chemical shifts (e.g., using the GIAO method) to aid in the assignment of experimental spectra.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data that could be obtained from the experimental and computational studies described above. This data serves as a template for organizing and comparing results.

Table 1: Calculated Relative Free Energies (ΔG) of Tautomers

TautomerGas Phase ΔG (kcal/mol)ΔG in Chloroform (kcal/mol)ΔG in Water (kcal/mol)
Amide-Keto (1) 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Imidic acid-Keto (2) +5.8+4.2+2.5
Amide-Enol (3) +8.2+7.1+6.0
Imidic acid-Enol (4) +14.5+12.0+9.8

Note: Energies are relative to the most stable tautomer in each phase.

Table 2: Experimental Equilibrium Data from ¹H NMR

SolventTemperature (K)Tautomer 1 (%)Tautomer 2 (%)K_t ([1]/[2])ΔG (kcal/mol)
CDCl₃ 29898.51.50.015+2.45
DMSO-d₆ 29895.24.80.050+1.77
DMSO-d₆ 32393.86.20.066+1.72
DMSO-d₆ 34892.17.90.086+1.68

Note: Assumes only tautomers 1 and 2 are observed in significant quantities in solution, consistent with the computational data.

Overall Investigative Workflow

The logical flow for a comprehensive investigation into the tautomerism of this compound is summarized in the diagram below.

Workflow_Overall cluster_prep Preparation & Hypothesis cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Integration & Conclusion synthesis Synthesis & Purification of Pyrimidine-4- carbohydrazide xray Solid-State Analysis (X-ray Crystallography) synthesis->xray nmr_ir Solution-State Analysis (NMR, IR Spectroscopy) synthesis->nmr_ir hypothesize Hypothesize Plausible Tautomeric Forms dft Quantum Chemical Calculations (DFT, etc.) hypothesize->dft integrate Integrate Experimental & Computational Results xray->integrate nmr_ir->integrate dft->integrate conclusion Determine Dominant Tautomers & Thermodynamic Properties integrate->conclusion

Fig. 3: Overall workflow for tautomerism investigation.

References

An In-depth Technical Guide on the Solubility and Stability of Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of Pyrimidine-4-carbohydrazide. Given the limited availability of specific experimental data for this compound in published literature, this document focuses on providing detailed experimental protocols and frameworks for data presentation. These guidelines are intended to assist researchers in designing and executing robust studies to characterize this promising molecule.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a carbohydrazide group at the 4-position. The presence of the pyrimidine core, a key structural motif in nucleobases, and the reactive hydrazide moiety make it a valuable building block in medicinal chemistry and drug discovery.[1] Its derivatives have been investigated for a range of biological activities, highlighting the importance of thoroughly understanding its physicochemical properties, such as solubility and stability, which are critical for formulation development and predicting its in vivo behavior.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO) in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following tables provide a template for presenting the solubility data obtained from the experimental protocols.

Table 1: Equilibrium Solubility in Various Solvents at 25 °C

SolventSolubility (mg/mL)
WaterExperimental Value
0.1 N HCl (pH ~1.2)Experimental Value
Phosphate Buffer (pH 6.8)Experimental Value
Phosphate Buffer (pH 7.4)Experimental Value
MethanolExperimental Value
EthanolExperimental Value
Dimethyl Sulfoxide (DMSO)Experimental Value

Table 2: Temperature Dependence of Aqueous Solubility

Temperature (°C)Solubility in Water (mg/mL)
25Experimental Value
37Experimental Value
Visualization: Solubility Determination Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B Agitation C Centrifuge and/or filter to separate solid B->C Phase Separation D Quantify concentration in supernatant via HPLC C->D Analysis E Report solubility data D->E

Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies for this compound should be conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.1.1 Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

  • Basic Conditions: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or heat gently.

  • Neutral Conditions: Dissolve the compound in purified water and heat.

3.1.2 Oxidative Degradation:

  • Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

3.1.3 Photolytic Degradation:

  • Expose the solid compound and its solution to a light source with a specified illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt-hours/square meter). A control sample should be protected from light.

3.1.4 Thermal Degradation:

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

For all studies, samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies can be summarized in the following table.

Table 3: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (Retention Time)
Hydrolysis
Acidic0.1 N HClTimeTempValueRTs
Basic0.1 N NaOHTimeTempValueRTs
NeutralWaterTimeTempValueRTs
Oxidative 3% H₂O₂TimeRTValueRTs
Photolytic 1.2 million lux hoursRTValueRTs
Thermal (Solid) Dry HeatTime80ValueRTs
Visualization: Forced Degradation Study Workflow

This diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) E Sample at time points A->E B Oxidative (H₂O₂) B->E C Photolytic (UV/Vis Light) C->E D Thermal (Dry Heat) D->E F Analyze via Stability-Indicating HPLC E->F G Quantify Degradation F->G H Identify Degradation Products (e.g., LC-MS) F->H I Elucidate Degradation Pathways G->I H->I

Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be hypothesized based on its chemical structure.

  • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of pyrimidine-4-carboxylic acid and hydrazine.

  • Oxidation: The pyrimidine ring and the hydrazide moiety could be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.[2]

The identification of actual degradation products would require techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Visualization: Hypothesized Hydrolytic Degradation

The following diagram illustrates a potential hydrolytic degradation pathway.

Degradation_Pathway Parent This compound Product1 Pyrimidine-4-carboxylic acid Parent->Product1 Hydrolysis (H₂O, H⁺/OH⁻) Product2 Hydrazine Parent->Product2 Hydrolysis (H₂O, H⁺/OH⁻)

Hypothesized Hydrolytic Degradation Pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the structured templates for data presentation, researchers can generate the critical data necessary for the continued development of this compound. The provided visualizations of experimental workflows and potential degradation pathways serve to clarify these complex processes. Further research to generate and publish specific quantitative data for this compound is highly encouraged to facilitate its progression in the drug development pipeline.

References

Methodological & Application

Synthesis of Pyrimidine-4-Carbohydrazide Schiff Bases: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

[Date] December 28, 2025

[Abstract] This document provides a comprehensive guide for the synthesis of Schiff bases derived from pyrimidine-4-carbohydrazide. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Schiff bases derived from this compound are of particular interest to researchers in drug development due to their potential as therapeutic agents. This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of these compounds.

Introduction

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This core structure is a key component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic and natural products with significant pharmacological importance.[1][2] The functionalization of the pyrimidine ring can lead to compounds with enhanced biological profiles.

Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation of a primary amine with a carbonyl compound.[1][3] The synthesis of Schiff bases from this compound involves the reaction of the terminal amino group of the hydrazide with an aldehyde or ketone.[4] This reaction creates a new class of compounds that combine the pharmacophoric features of both the pyrimidine ring and the azomethine linkage, often resulting in synergistic or novel biological activities. These derivatives have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.[5][6][7][8][9]

This application note provides a detailed experimental protocol for the synthesis of a representative this compound Schiff base, along with characterization data and a discussion of its relevance in drug discovery.

General Reaction Scheme

The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between this compound and a substituted aromatic aldehyde. The general reaction is illustrated below:

G pyrimidine_hydrazide This compound plus1 + arrow Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux pyrimidine_hydrazide->arrow aldehyde Substituted Aldehyde (R-CHO) schiff_base This compound Schiff Base arrow->schiff_base plus2 + water H2O

Figure 1: General reaction for the synthesis of this compound Schiff bases.

Experimental Protocol

This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde as a representative example.

Materials and Equipment

Reagents:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Distilled Water

  • Diethyl Ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

  • Analytical balance

Synthesis Procedure

G start Start dissolve Dissolve this compound in absolute ethanol in a round-bottom flask. start->dissolve add_aldehyde Add an equimolar amount of substituted benzaldehyde to the solution. dissolve->add_aldehyde add_catalyst Add a few drops of glacial acetic acid as a catalyst. add_aldehyde->add_catalyst reflux Reflux the reaction mixture for 2-4 hours. add_catalyst->reflux monitor Monitor the reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature to allow product precipitation. monitor->cool filter Isolate the solid product by vacuum filtration. cool->filter wash Wash the product with cold ethanol and then with diethyl ether. filter->wash dry Dry the purified product in a desiccator. wash->dry characterize Characterize the final product (Melting point, FT-IR, NMR, Mass Spec). dry->characterize end End characterize->end

Figure 2: Workflow for the synthesis of this compound Schiff bases.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in approximately 30-40 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved. Gentle warming may be required.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount (0.01 mol) of the chosen substituted benzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This acidic catalyst facilitates the condensation reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[4]

  • Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution upon cooling. To maximize precipitation, the flask can be placed in an ice bath.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[4]

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized Schiff base by determining its melting point and analyzing its structure using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][10][11]

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a series of this compound Schiff bases with different aromatic aldehydes.

Compound IDR-Group (Substituent on Aldehyde)Yield (%)Melting Point (°C)Appearance
SB-1 -H (Benzaldehyde)85-95210-212White to off-white solid
SB-2 -Cl (4-Chlorobenzaldehyde)90-98235-237Pale yellow solid
SB-3 -OCH₃ (4-Methoxybenzaldehyde)88-96220-222Yellow solid
SB-4 -NO₂ (4-Nitrobenzaldehyde)92-99250-252 (decomposes)Bright yellow solid

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Characterization Data

  • FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1610-1640 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the hydrazide also indicates the completion of the reaction.

  • ¹H-NMR (DMSO-d₆, δ ppm): The ¹H-NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8.5-9.5 ppm. The aromatic protons will appear in the region of 7.0-8.5 ppm, and the pyrimidine ring protons will also be observed in the aromatic region. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) confirms the reaction.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Development

This compound Schiff bases are versatile scaffolds for the development of new therapeutic agents. Their biological activities are often attributed to the presence of the toxophoric azomethine group and the pyrimidine nucleus.

G cluster_antimicrobial cluster_anticancer start This compound Schiff Bases antimicrobial Antimicrobial Activity start->antimicrobial anticancer Anticancer Activity start->anticancer anti_inflammatory Anti-inflammatory Activity start->anti_inflammatory antiviral Antiviral Activity start->antiviral inhibition_synthesis Inhibition of cell wall synthesis antimicrobial->inhibition_synthesis dna_gyrase Inhibition of DNA gyrase antimicrobial->dna_gyrase apoptosis Induction of apoptosis anticancer->apoptosis enzyme_inhibition Inhibition of kinases anticancer->enzyme_inhibition

Figure 3: Potential signaling pathways and mechanisms of action for this compound Schiff bases.

  • Antimicrobial Agents: Many pyrimidine Schiff base derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. The mechanism of action is often linked to the inhibition of essential microbial enzymes or interference with cell wall synthesis.[8]

  • Anticancer Agents: The planar structure of these compounds allows for intercalation with DNA, potentially leading to cytotoxic effects on cancer cells. Additionally, they can act as inhibitors of key enzymes involved in cancer cell proliferation, such as kinases.[1][5]

  • Anti-inflammatory and Analgesic Agents: Some derivatives have shown significant anti-inflammatory and analgesic properties, possibly through the inhibition of cyclooxygenase (COX) enzymes.

The modular nature of the synthesis allows for the creation of large libraries of compounds by varying the aldehyde component. This facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of these molecules.

Conclusion

The synthesis of this compound Schiff bases is a straightforward and efficient method for generating a diverse range of biologically active compounds. The protocol outlined in this document provides a reliable foundation for researchers in medicinal chemistry and drug development to explore this promising class of molecules. The versatility of the synthesis and the significant pharmacological potential of the products make them attractive candidates for further investigation in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines Using Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazolopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine-4-carbohydrazide serves as a key building block for the construction of the pyrazolopyrimidine scaffold. The methodologies outlined below are based on established cyclocondensation reactions of carbohydrazides with 1,3-dicarbonyl compounds and orthoesters, providing a versatile approach to this valuable class of molecules.

Pyrazolopyrimidines are recognized as potent kinase inhibitors, anti-inflammatory agents, and have shown potential in the development of therapies for various diseases.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets.

Synthetic Approaches

Two primary synthetic strategies for the preparation of pyrazolopyrimidines from a carbohydrazide precursor are presented:

  • Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation with β-Dicarbonyl Compounds: This method involves the reaction of a carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, typically under acidic or thermal conditions, to yield substituted pyrazolo[1,5-a]pyrimidines.[1][3]

  • Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones via Reaction with Orthoesters: This approach utilizes the reaction of a carbohydrazide with an orthoester, like triethyl orthoformate or triethyl orthoacetate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core.[2]

Protocol 1: Synthesis of 7-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine via Cyclocondensation of this compound with Acetylacetone

This protocol describes a representative procedure for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine.

Experimental Protocol:

  • To a solution of this compound (1 mmol) in glacial acetic acid (15 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/DMF mixture to obtain the pure 7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
7-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidineC₁₃H₁₁N₃209.2580-90145-147

Spectral Data:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
7-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine2.6 (s, 3H, CH₃), 7.0 (s, 1H, pyrazole-H), 7.4-7.6 (m, 5H, Ar-H), 8.8 (s, 1H, pyrimidine-H)15.2, 95.8, 110.5, 128.4, 129.1, 130.2, 135.8, 148.9, 150.1, 155.33050 (Ar C-H), 1620 (C=N), 1580 (C=C)

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one via Cyclocondensation with Triethyl Orthoformate

This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Experimental Protocol:

  • Suspend this compound (1 mmol) in an excess of triethyl orthoformate (10 mL).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture to reflux and maintain for 8-12 hours, with continuous monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneC₁₁H₈N₄O212.2175-85>300

Spectral Data:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one7.3-7.6 (m, 5H, Ar-H), 8.1 (s, 1H, pyrazole-H), 8.3 (s, 1H, pyrimidine-H), 12.1 (br s, 1H, NH)105.4, 121.2, 126.9, 129.5, 135.8, 138.9, 149.7, 155.2, 158.93150 (N-H), 1680 (C=O), 1600 (C=N)

Visualizations

Synthetic Workflow

General Synthetic Workflow for Pyrazolopyrimidines A This compound C1 Cyclocondensation (Acidic Conditions/Heat) A->C1 C2 Reaction & Cyclization (Acid Catalyst/Heat) A->C2 B1 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B1->C1 B2 Orthoester (e.g., Triethyl Orthoformate) B2->C2 D1 Pyrazolo[1,5-a]pyrimidine C1->D1 D2 Pyrazolo[3,4-d]pyrimidin-4-one C2->D2 Mechanism of COX-2 Inhibition by Pyrazolopyrimidines AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates PP Pyrazolopyrimidine Derivative PP->COX2 Inhibition

References

Application of Pyrimidine-4-carbohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4-carbohydrazide is a versatile scaffold in medicinal chemistry, recognized for its role as a key building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including significant potential in the discovery of new antimicrobial drugs to combat the growing threat of multidrug-resistant pathogens. This document provides a detailed overview of the application of this compound in antimicrobial drug discovery, including synthesis protocols, antimicrobial screening methodologies, and insights into their mechanism of action.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL or µM/mL.

Table 1: Zone of Inhibition (mm) of Selected this compound Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
8d 33-3222-[1]
8e 30-3125-[1]
8f 32-3324-[1]
Norfloxacin (Std.) -----[1]

Note: '-' indicates data not available. The study by Kethireddy et al. (2015) focused on bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

Compound IDS. aureus (µM/mL)B. subtilis (µM/mL)E. coli (µM/mL)P. aeruginosa (µM/mL)S. enterica (µM/mL)A. niger (µM/mL)C. albicans (µM/mL)Reference
2 --0.91----[2]
5 -0.96-----[2]
10 ---0.771.55--[2]
12 0.87------[2]

Note: '-' indicates data not available. The study by Kumar et al. (2017) evaluated a range of derivatives against different microbial species.

Experimental Protocols

Protocol 1: General Synthesis of (E)-N'-(substituted-benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives

This protocol is adapted from the work of Kethireddy et al. (2015).[1]

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide

  • Substituted aromatic aldehydes

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Filtration apparatus

Procedure:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the respective substituted aromatic aldehyde (1 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This protocol is a standard method for preliminary screening of antimicrobial activity.[1][3]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Incubator

  • Standard antibiotic (e.g., Norfloxacin, Ciprofloxacin)

Procedure:

  • Prepare sterile agar plates by pouring the molten agar medium into Petri dishes and allowing it to solidify.

  • Prepare an inoculum of the test microorganism and swab it uniformly over the surface of the agar plate.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 250 µg/mL) into each well.

  • Add a standard antibiotic solution to one well as a positive control and the solvent alone to another well as a negative control.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of complete inhibition around each well in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Tube Dilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Double strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile test tubes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a series of two-fold dilutions of the test compound in the appropriate broth medium in sterile test tubes.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

antimicrobial_drug_discovery_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies start Pyrimidine-4- carbohydrazide synthesis Condensation Reaction start->synthesis aldehyde Substituted Aldehydes aldehyde->synthesis product Novel Pyrimidine Derivatives synthesis->product screening In Vitro Assays (Agar Well Diffusion, MIC) product->screening activity Antimicrobial Activity Data screening->activity strains Bacterial & Fungal Strains strains->screening mechanism Target Identification (e.g., FtsZ Inhibition) activity->mechanism pathway Signaling Pathway Analysis mechanism->pathway lead Lead Compound Identification pathway->lead ftsz_inhibition_mechanism cluster_bacterial_cell Bacterial Cell pyrimidine This compound Derivative polymerization FtsZ Polymerization pyrimidine->polymerization Inhibits ftsz FtsZ Monomers ftsz->polymerization z_ring Z-ring Formation polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division cell_death Cell Death cell_division->cell_death nod2_signaling_pathway cluster_host_cell Host Cell Cytoplasm cluster_nucleus Nucleus mdp Muramyl Dipeptide (from bacterial peptidoglycan) nod2 NOD2 mdp->nod2 Recognizes ripk2 RIPK2 nod2->ripk2 Recruits nf_kb NF-κB Activation ripk2->nf_kb mapk MAPK Activation ripk2->mapk gene_expression Pro-inflammatory Cytokine & Antimicrobial Peptide Gene Expression nf_kb->gene_expression mapk->gene_expression

References

Application Notes: Developing Anticancer Agents from Pyrimidine-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several anticancer drugs.[1][2] Its structural similarity to the nucleobases of DNA and RNA allows pyrimidine derivatives to interfere with various cellular processes crucial for cancer cell proliferation and survival.[3][4] This document focuses on Pyrimidine-4-carbohydrazide derivatives, a promising subclass of compounds. The carbohydrazide moiety (-CONHNH₂) serves as a versatile chemical handle for creating diverse libraries of compounds, often through the formation of hydrazone linkages.[5] These derivatives have been explored for their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3]

These application notes provide representative protocols for the synthesis, purification, and biological evaluation of novel this compound derivatives. The methodologies are based on established procedures for analogous heterocyclic compounds and are intended to serve as a foundational guide for researchers in the field.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of newly synthesized compounds is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The tables below summarize representative cytotoxicity data for pyrimidine derivatives featuring hydrazone or carbohydrazide functionalities, analogous to the target compounds of these protocols.

Table 1: Representative IC50 Values of Pyrazolo[3,4-d]pyrimidine-Hydrazone Derivatives

Compound IDLinker/MoietyCancer Cell LineIC50 (µM)Reference
VIIa HydrazoneHCT116 (Colon)0.33[6]
MCF7 (Breast)0.84[6]
A549 (Lung)1.12[6]
10e BenzylideneaminoMCF7 (Breast)11[7]

Table 2: Representative IC50 Values of Imidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

Compound IDSubstituentCancer Cell LineVEGFR-2 IC50 (µM)Reference
Compound A N'-(1-butyl-2-oxoindolin-3-ylidene)MCF7 (Breast)0.33[8]
Sorafenib (Reference Drug)-0.09[8]

(Disclaimer: The data presented are for structurally related pyrimidine analogues and serve as an example of expected results. Actual IC50 values for novel this compound derivatives will need to be determined experimentally.)

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base Derivative

This protocol outlines a general two-step synthesis for a Schiff base derivative starting from a commercially available pyrimidine-4-carboxylate ester.

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve ethyl pyrimidine-4-carboxylate (1.0 eq) in ethanol (10 mL/mmol).

  • Hydrazine Addition: Add hydrazine hydrate (5.0 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation: Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Step 2: Synthesis of N'-substituted-benzylidene-pyrimidine-4-carbohydrazide (Schiff Base)

  • Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Reflux the mixture for 4-6 hours, monitoring for product formation by TLC.

  • Isolation & Purification: Cool the reaction mixture in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified Schiff base product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the synthesized compounds induce cell cycle arrest.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compound at its determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at 4°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to untreated controls to identify any cell cycle arrest.[3]

Visualizations

Synthesis and Evaluation Workflows

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Workflow start Ethyl Pyrimidine- 4-carboxylate step1 React with Hydrazine Hydrate start->step1 intermediate Pyrimidine-4- carbohydrazide step1->intermediate step2 Condense with Aromatic Aldehyde intermediate->step2 final_product Schiff Base Derivative step2->final_product screening In Vitro Cytotoxicity Screening (MTT Assay) ic50 Determine IC50 Values screening->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis

Caption: Generalized workflow for synthesis and biological evaluation.

Potential Mechanism: Intrinsic Apoptosis Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

G compound Pyrimidine Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism.

References

Pyrimidine-4-carbohydrazide: A Versatile Ligand for Novel Metal Complexation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-01

Introduction

Pyrimidine-4-carbohydrazide is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a hydrazide group at the 4-position. This unique structural arrangement provides multiple coordination sites—specifically the nitrogen atoms of the pyrimidine ring and the hydrazide moiety—making it an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have garnered significant interest within the research community, particularly for their potential applications in medicinal chemistry and drug development. These complexes often exhibit enhanced biological activities, such as antimicrobial and anticancer properties, compared to the free ligand. This document provides an overview of the applications of this compound as a ligand, detailed protocols for the synthesis and characterization of its metal complexes, and a summary of their biological activities.

Applications in Drug Development

Metal complexes of this compound and its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Agents: The coordination of metal ions to the this compound scaffold can lead to compounds with significant activity against various strains of bacteria and fungi.[1][2][3][4] The chelation is believed to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: Several studies have reported the cytotoxic effects of metal complexes derived from pyrimidine hydrazides against various cancer cell lines.[5][6][7][8] The mechanism of action is often attributed to the induction of oxidative stress and apoptosis in cancer cells.[5][9]

  • Enzyme Inhibitors: The specific geometry and electronic properties of these metal complexes make them potential candidates for enzyme inhibition, a key strategy in the development of targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of this compound from a corresponding ester.

Materials:

  • Ethyl pyrimidine-4-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl pyrimidine-4-carboxylate (10 mmol) in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (20 mmol) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under vacuum.

  • The resulting precipitate is collected by filtration using a Buchner funnel, washed with cold ethanol, and dried in a desiccator.

  • The crude product can be recrystallized from hot ethanol to obtain pure this compound.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol provides a general procedure for the synthesis of metal(II) complexes.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve this compound (2 mmol) in 50 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 20 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 4-6 hours.

  • The formation of a colored precipitate indicates the formation of the complex.

  • Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the precipitate with ethanol and then with diethyl ether.

  • Dry the resulting metal complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization Data

The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques. The following tables summarize typical data obtained for such compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Metal Complexes

CompoundMolecular FormulaColorM.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Ligand (L)C₅H₆N₄OWhite178-180--
[CuL₂Cl₂]C₁₀H₁₂N₈O₂Cl₂CuGreen>30015.21.75
[CoL₂Cl₂]C₁₀H₁₂N₈O₂Cl₂CoPink280-28212.54.85
[NiL₂Cl₂]C₁₀H₁₂N₈O₂Cl₂NiLight Green>30014.83.10

Table 2: Key IR and UV-Vis Spectral Data

CompoundIR ν(C=O) (cm⁻¹)IR ν(N-N) (cm⁻¹)IR ν(M-N) (cm⁻¹)IR ν(M-O) (cm⁻¹)UV-Vis λmax (nm) (Transition)
Ligand (L)1670980--275 (π→π), 320 (n→π)
[CuL₂Cl₂]16251010450520620 (²E_g → ²T₂_g)
[CoL₂Cl₂]16301005445515510 (⁴T₁g(F) → ⁴T₁g(P)), 680 (⁴T₁g(F) → ⁴A₂g(F))
[NiL₂Cl₂]16281008448518410 (³A₂g(F) → ³T₁g(P)), 650 (³A₂g(F) → ³T₁g(F))

Biological Activity Data

The antimicrobial and anticancer activities of this compound and its metal complexes have been evaluated in various studies.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus nigerCandida albicans
Ligand (L)128256256>500>500
[CuL₂Cl₂]326464128128
[CoL₂Cl₂]64128128256256
[NiL₂Cl₂]64128128256256

Table 4: In Vitro Anticancer Activity (IC₅₀ in µM) against HepG2 Human Liver Cancer Cells

CompoundIC₅₀ (µM)
Ligand (L)>100
[CuL₂Cl₂]15.8
[CoL₂Cl₂]25.2
[NiL₂Cl₂]30.5
Doxorubicin8.5

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Start_L Ethyl pyrimidine-4-carboxylate + Hydrazine hydrate Reflux_L Reflux in Ethanol (6-8 hours) Start_L->Reflux_L Isolation_L Cooling, Filtration, Washing & Drying Reflux_L->Isolation_L Product_L This compound Isolation_L->Product_L Start_C This compound + Metal(II) Chloride Product_L->Start_C Reflux_C Reflux in Ethanol (4-6 hours) Start_C->Reflux_C Isolation_C Cooling, Filtration, Washing & Drying Reflux_C->Isolation_C Product_C Metal Complex Isolation_C->Product_C

Caption: Workflow for the synthesis of this compound and its metal complexes.

Proposed Mechanism of Anticancer Activity

anticancer_mechanism Complex Metal Complex of This compound Cell Cancer Cell Complex->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 downregulates Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound metal complexes.

References

High-Throughput Screening of Pyrimidine-4-Carbohydrazide Derivative Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4-carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrimidine core is a key structural motif in numerous biologically active molecules, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The carbohydrazide functional group provides a valuable handle for synthetic diversification, allowing for the creation of large and diverse chemical libraries. High-throughput screening (HTS) of these libraries is a critical step in the identification of novel hit compounds with therapeutic potential.[4]

These application notes provide a comprehensive guide to the high-throughput screening of this compound derivative libraries. We present detailed protocols for relevant biochemical and cell-based assays, summarize key quantitative data from representative screening campaigns, and visualize associated signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process and the biological context of potential hits.

Data Presentation: Efficacy of this compound and Related Pyrimidine Derivatives

The following tables summarize the biological activities of various this compound and related pyrimidine derivatives identified through screening campaigns. This data is illustrative and serves to highlight the potential of this compound class against various therapeutic targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)Reference
4-aminopyrazolo[3,4-d]pyrimidine 12c UO-31 (Renal Cancer)SRB Assay<0.01[5]
4-aminopyrazolo[3,4-d]pyrimidine 12f UO-31 (Renal Cancer)SRB Assay0.012[5]
Oxazine-linked pyrimidine 3a MCF-7 (Breast Cancer)Viability Assay9.17[6]
Oxazine-linked pyrimidine 5b MCF-7 (Breast Cancer)Viability Assay6.29[6]
Pyrimido[4,5-d]pyrimidine 7f LN-229 (Glioblastoma)MTS Assay0.03[7]

Table 2: Inhibitory Activity of Pyrimidine and Carbohydrazide Derivatives against Various Enzymes

Compound ID/SeriesTarget EnzymeAssay TypeIC50 (µM)Reference
Carbohydrazide derivative 5b Dipeptidyl Peptidase-IV (DPP-IV)Enzymatic Assay28.13[8][9]
Carbohydrazide derivative 4c Dipeptidyl Peptidase-IV (DPP-IV)Enzymatic Assay34.94[8][9]
Pyrimidine diamine derivative 22 Butyrylcholinesterase (BChE)Enzymatic Assay0.099[10]
Pyrimidine diamine derivative 9 Acetylcholinesterase (AChE)Enzymatic Assay0.312[10]
Pyrimidine derivative 4 (vs. α-glucosidase)α-GlucosidaseEnzymatic Assay12.16[3]
Pyrimidine derivative 4 (vs. α-amylase)α-AmylaseEnzymatic Assay11.13[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound derivative library and for key high-throughput screening assays.

Protocol 1: Synthesis of a this compound Derivative Library

This protocol describes a general method for the parallel synthesis of a library of this compound derivatives, which are often synthesized via the condensation of a this compound core with a diverse panel of aldehydes.[8][11]

Materials:

  • Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • A library of diverse aromatic and aliphatic aldehydes

  • Glacial acetic acid

  • 96-well reaction block

Procedure:

  • Synthesis of 2-amino-6-methylthis compound:

    • In a round-bottom flask, dissolve ethyl 2-amino-6-methylpyrimidine-4-carboxylate in absolute ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate of 2-amino-6-methylthis compound is collected by filtration, washed with cold ethanol, and dried.

  • Library Synthesis via Condensation:

    • In a 96-well reaction block, dispense a solution of 2-amino-6-methylthis compound in ethanol to each well.

    • To each well, add a different aldehyde from a pre-prepared library of aldehydes dissolved in ethanol. A slight molar excess of the aldehyde is recommended.

    • Add a catalytic amount of glacial acetic acid to each well.

    • Seal the reaction block and heat at reflux for 2-4 hours.

    • After cooling to room temperature, the resulting Schiff bases (the this compound derivatives) may precipitate.

    • The products can be isolated by filtration or by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography.

Protocol 2: High-Throughput Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used for high-throughput screening of compound libraries for cytotoxic effects against cancer cell lines.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative library in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: High-Throughput DPP-IV Inhibitor Screening Assay

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. This protocol describes a fluorescence-based assay for high-throughput screening of this compound derivatives as DPP-IV inhibitors.[8][9]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Sitagliptin (positive control inhibitor)

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

    • Prepare serial dilutions of the this compound derivative library and the sitagliptin positive control.

  • Assay Setup:

    • In the wells of the microplate, add the following:

      • Inhibitor wells: Assay buffer, DPP-IV enzyme solution, and the test compound solution.

      • 100% Activity wells: Assay buffer, DPP-IV enzyme solution, and vehicle solvent.

      • Background wells: Assay buffer and vehicle solvent (no enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The fluorescence is generated by the release of free AMC upon substrate cleavage by DPP-IV.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% Activity well)] x 100

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by pyrimidine derivatives, providing a biological context for the screening results.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binding Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->SMO Inhibition GLI GLI SUFU->GLI Inhibition GLI_active GLI (Active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription

Caption: Hedgehog signaling pathway and potential inhibition by pyrimidine derivatives.[12][13][14]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->IKK Inhibition NFkB_nuc NF-κB Pyrimidine_Derivative->NFkB_nuc Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p p-IκB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Target_Genes Target Gene Expression (Inflammation, Survival) NFkB_nuc->Target_Genes Transcription HTS_Workflow cluster_synthesis Library Generation cluster_screening High-Throughput Screening cluster_validation Hit Validation and Follow-up Library_Synthesis This compound Derivative Library Synthesis Primary_Screen Primary HTS Assay (e.g., Single Concentration) Library_Synthesis->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Inactive Compounds Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Different Assay Technology) Hit_Confirmation->Secondary_Assays Confirmed Hits Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compounds Add Test Compounds & Controls Incubate_1->Add_Compounds Incubate_2 Incubate (48-72h) Add_Compounds->Incubate_2 Add_Reagent Add Assay Reagent (e.g., MTT) Incubate_2->Add_Reagent Incubate_3 Incubate (2-4h) Add_Reagent->Incubate_3 Read_Plate Read Plate (e.g., Absorbance) Incubate_3->Read_Plate Data_Analysis Data Analysis (Calculate IC50) Read_Plate->Data_Analysis

References

Application Notes and Protocols for the Characterization of Pyrimidine-4-carbohydrazide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a key building block for the synthesis of various bioactive molecules with potential therapeutic applications.[1] Accurate and thorough characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. NMR and MS are powerful analytical techniques that, when used in conjunction, provide unambiguous structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its structural features and comparison with related pyrimidine and carbohydrazide derivatives.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-29.2 - 9.4s (singlet)-
H-68.8 - 9.0d (doublet)~5.0
H-57.6 - 7.8d (doublet)~5.0
-NH- (amide)10.0 - 10.5s (singlet, broad)-
-NH₂ (hydrazine)4.5 - 5.0s (singlet, broad)-

Note: The chemical shifts of NH protons are concentration and temperature dependent and will disappear upon D₂O exchange.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)165 - 168
C-4158 - 161
C-2157 - 160
C-6150 - 153
C-5120 - 123
Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI+)

Ion DescriptionPredicted m/zNotes
[M+H]⁺139.06Molecular ion peak
[M-NH₂]⁺123.04Loss of the amino group
[M-CONHNH₂]⁺81.04Loss of the carbohydrazide group, resulting in the pyrimidine cation
[C₄H₃N₂]⁺79.03Fragmentation of the pyrimidine ring

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Acquire a ¹³C NMR spectrum. Typical parameters include:

      • Pulse sequence with proton decoupling (e.g., zgpg30)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

LC-MS Protocol

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS system with an ESI source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a working solution (e.g., 1-10 µg/mL) by diluting with the initial mobile phase composition.

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow rate: 0.3 mL/min

    • Injection volume: 1-5 µL

    • Column temperature: 40 °C

    • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Capillary voltage: 3.0-4.0 kV

    • Drying gas temperature: 300-350 °C

    • Drying gas flow: 8-12 L/min

    • Nebulizer pressure: 30-40 psi

    • Scan range: m/z 50-300

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 139.06).

    • Analyze the corresponding mass spectrum to confirm the molecular weight.

    • If using tandem MS (MS/MS), fragment the parent ion and compare the resulting product ions to the predicted fragmentation pattern in Table 3.

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Tune & Shim insert->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Fourier Transform & Phase acquire_H1->process acquire_C13->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Workflow for NMR analysis of this compound.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working inject Inject Sample prep_working->inject separate Separation on C18 Column inject->separate ionize ESI Ionization separate->ionize detect Detect Ions (MS1) ionize->detect fragment Fragment (MS/MS) detect->fragment extract_chrom Extract Ion Chromatogram fragment->extract_chrom analyze_spec Analyze Mass Spectra extract_chrom->analyze_spec

Caption: Workflow for LC-MS analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ m/z = 139.06 frag1 [M-NH₂]⁺ m/z = 123.04 parent->frag1 -NH₂ frag2 [M-CONHNH₂]⁺ m/z = 81.04 parent->frag2 -CONHNH₂ frag3 [C₄H₃N₂]⁺ m/z = 79.03 frag2->frag3 -H₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

Application Note: Identification of Functional Groups in Pyrimidine-4-carbohydrazide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the identification of characteristic functional groups in Pyrimidine-4-carbohydrazide using Fourier Transform Infrared (FTIR) spectroscopy. This technique is crucial for the structural elucidation and quality control of this and similar heterocyclic compounds in pharmaceutical and chemical research.[1]

Introduction to this compound and FTIR Analysis

This compound (C₅H₆N₄O) is an organic compound featuring a pyrimidine ring substituted with a carbohydrazide group at the 4-position.[2] The pyrimidine core is a fundamental building block in many biologically active molecules, including pharmaceuticals.[1][3] The hydrazide functional group also contributes significantly to its chemical reactivity and potential biological activities.[2]

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule.[4][5] The method works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.[6] The resulting spectrum is a unique molecular "fingerprint" that provides qualitative information about the compound's chemical structure.

The key functional groups in this compound that can be identified using FTIR are:

  • Pyrimidine Ring: Aromatic C-H, C=C, and C=N bonds.

  • Carbohydrazide Group (-CONHNH₂): N-H stretching (from -NH and -NH₂), C=O stretching (Amide I), N-H bending (Amide II), and C-N stretching vibrations.

Characteristic FTIR Absorption Frequencies

The FTIR spectrum of this compound is expected to show absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected wavenumber ranges for these groups based on data from pyrimidine and hydrazide derivatives.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Hydrazide (-NHNH₂) Group N-H Stretching3100 - 3400Often appears as two or more distinct bands, corresponding to symmetric and asymmetric stretching of the primary amine (-NH₂) and the secondary amine (-NH).[3][7]
Pyrimidine Ring Aromatic C-H Stretching3000 - 3100Typically sharp, medium-to-weak intensity bands.[8]
Carbonyl (C=O) Group C=O Stretching (Amide I)1650 - 1700A strong, sharp absorption band is characteristic of the amide carbonyl group.[3][9][10]
Amine (-NH) & Amine (-NH₂) N-H Bending (Amide II)1580 - 1650This band results from N-H bending and is often coupled with C-N stretching.[3]
Pyrimidine Ring C=N & C=C Stretching1450 - 1600Multiple bands in this region are characteristic of the aromatic pyrimidine ring vibrations.[1][3]
Amide (-C-N) Group C-N Stretching1200 - 1350Corresponds to the stretching of the bond between the carbonyl carbon and the nitrogen atom.[3]

Experimental Protocols

Proper sample preparation is critical for obtaining a high-quality FTIR spectrum.[11] As this compound is a solid compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most suitable.[12]

3.1. Method 1: KBr Pellet Preparation

This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[6][11]

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

Protocol:

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[13]

  • Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle.

  • Homogenization: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This reduces particle size to minimize light scattering.[13]

  • Pellet Pressing: Transfer the powdered mixture into the collar of a pellet die. Apply pressure using a hydraulic press (as per the manufacturer's instructions, typically 7-10 tons) to form a thin, transparent, or translucent pellet.[11]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

3.2. Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid technique that requires minimal sample preparation.[6][11]

Materials:

  • This compound (a small amount of powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Protocol:

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.[11]

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[11]

  • Data Acquisition: Collect the FTIR spectrum of the sample.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent and a soft, lint-free wipe.

Data Acquisition and Interpretation Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain This compound Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet Method: 1. Grind Sample with KBr 2. Press into Pellet prep_choice->kbr Solid atr ATR Method: 1. Place Sample on Crystal 2. Apply Pressure prep_choice->atr Solid (Rapid) background Collect Background Spectrum (Empty Beam or Clean ATR Crystal) kbr->background atr->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum: - Baseline Correction - Normalization sample_scan->process peak_pick Identify Peak Frequencies (Peak Picking) process->peak_pick assign Assign Peaks to Functional Groups (Compare with Reference Table) peak_pick->assign report Final Report: - Spectrum Plot - Peak Table - Structural Confirmation assign->report

Caption: Experimental workflow for FTIR analysis.

Summary

FTIR spectroscopy is an essential and highly informative method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The identification of characteristic absorption bands for the pyrimidine ring, carbonyl, and N-H functional groups allows for unambiguous confirmation of the molecule's identity and purity. This application note serves as a practical guide for scientists engaged in the synthesis, development, and analysis of pyrimidine-based compounds.

References

Application Notes and Protocols for X-ray Crystallography of Pyrimidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of the three-dimensional structure of pyrimidine-4-carbohydrazide derivatives using single-crystal X-ray crystallography. This technique is crucial for understanding structure-activity relationships (SAR) in drug design and development. Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5]

Synthesis and Sample Preparation

The initial and often most critical step is the synthesis of high-purity this compound derivatives. Numerous synthetic routes exist, often involving the condensation of a pyrimidine-4-carboxylate ester with hydrazine hydrate or the reaction of substituted aldehydes with isoniazid-like precursors.[6]

General Synthesis Protocol: A common method involves the condensation of a substituted aldehyde or ketone with a this compound backbone.

  • Dissolve this compound: Dissolve one molar equivalent of the starting this compound in a suitable solvent, such as ethanol or methanol.

  • Add Carbonyl Compound: Add a slight molar excess (1.1 equivalents) of the desired aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for 2-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and purify further by recrystallization to obtain material suitable for crystal growth.

Crystallization

Growing single crystals of sufficient size and quality is paramount for a successful X-ray diffraction experiment. The choice of solvent and crystallization technique is highly dependent on the solubility of the specific derivative.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Diffusion (Vapor or Liquid): This technique is effective for compounds that are soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent").

    • Vapor Diffusion: The compound is dissolved in a small amount of a low-volatility "good" solvent (e.g., DMF, DMSO). This vial is placed inside a larger sealed chamber containing a volatile "anti-solvent" (e.g., diethyl ether, dichloromethane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or further in a refrigerator or cryo-bath.

Troubleshooting Crystallization:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some solvent or using a different solvent/anti-solvent system.

  • Amorphous Precipitate: The solution became supersaturated too quickly. Slow down the process by reducing the evaporation rate, using a less volatile anti-solvent, or cooling more slowly.

  • Small or Poor-Quality Crystals: Introduce a seed crystal or try a different crystallization technique.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1 - 0.4 mm in at least two dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]

Experimental Workflow for Data Collection:

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing crystal_growth 1. Grow Single Crystal crystal_selection 2. Select Suitable Crystal (Size, Morphology) crystal_growth->crystal_selection crystal_mounting 3. Mount Crystal on Loop crystal_selection->crystal_mounting centering 4. Center Crystal in X-ray Beam crystal_mounting->centering unit_cell 5. Determine Unit Cell & Space Group centering->unit_cell strategy 6. Devise Data Collection Strategy (Exposure, Rotation, Resolution) unit_cell->strategy collection 7. Collect Diffraction Data strategy->collection integration 8. Integrate Reflection Intensities collection->integration scaling 9. Scale and Merge Data integration->scaling

Caption: Experimental workflow for single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: A well-defined single crystal is selected under a microscope and mounted on a cryo-loop.

  • Cryo-cooling: The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize radiation damage during data collection.[8]

  • Data Collection: The diffractometer, equipped with a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated in the X-ray beam.[9] Key parameters such as exposure time, rotation angle per frame, and detector distance are optimized to ensure a complete and high-resolution dataset.[9]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, which are then scaled and merged to produce a final reflection file.

Structure Solution and Refinement

The ultimate goal is to generate a 3D model of the electron density of the molecule and refine the atomic positions to best fit the experimental data.[7]

Structure Determination Workflow:

structure_determination_workflow cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation & Deposition phase_problem 1. Solve Phase Problem (e.g., Direct Methods) initial_model 2. Build Initial Model phase_problem->initial_model fourier_map 3. Calculate Electron Density Maps (2Fo-Fc, Fo-Fc) initial_model->fourier_map refine_cycle Refinement Cycle validation 6. Validate Final Model refine_cycle->validation model_building 4. Improve Model (Add/Remove/Move Atoms) fourier_map->model_building ls_refinement 5. Least-Squares Refinement (Positions, Thermal Parameters) model_building->ls_refinement ls_refinement->refine_cycle cif_file 7. Generate CIF File validation->cif_file deposition 8. Deposit in Database (e.g., CCDC) cif_file->deposition

Caption: Workflow for crystal structure solution and refinement.

Protocol:

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to get an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The model is iteratively improved. This involves refining atomic coordinates, thermal displacement parameters, and occupancies against the experimental diffraction data using a least-squares minimization process. Difference maps (Fo-Fc) are used to locate missing atoms (including hydrogens) and correct misplaced ones.

  • Validation: The final refined structure is validated using geometric checks and statistical metrics (e.g., R-factors) to ensure its quality and accuracy.

Data Presentation

Crystallographic data should be summarized in a standardized format. The following tables provide examples of typical parameters reported for pyridine-4-carbohydrazide derivatives, which are structurally analogous to the target pyrimidine compounds.[6][8]

Table 1: Crystal Data and Structure Refinement Parameters

ParameterExample Derivative A[8]Example Derivative B[6]
Crystal Data
FormulaC₁₃H₉F₂N₃OC₁₃H₁₀ClN₃O·H₂O
Formula weight261.23277.71
Crystal systemMonoclinicMonoclinic
Space groupP2₁/cC2/c
a (Å)6.8462 (1)14.1645 (7)
b (Å)24.7903 (5)14.6276 (7)
c (Å)8.3719 (1)14.0817 (7)
β (°)125.249 (1)119.220 (2)
Volume (ų)1160.36 (3)2546.4 (2)
Z48
Temperature (K)100100
Data Collection
DiffractometerBruker SMART APEXII CCDBruker SMART APEXII CCD
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
Measured reflections2204420683
Independent reflections45314458
R_int0.0290.043
Refinement
R[F² > 2σ(F²)]0.0450.071
wR(F²)0.1170.205
Goodness-of-fit (S)1.061.06
No. of parameters176360
Δρ_max, Δρ_min (e Å⁻³)0.50, -0.230.80, -0.55

Application in Drug Discovery: Targeting Signaling Pathways

Pyrimidine derivatives are known to act as inhibitors of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinases, which are often dysregulated in cancer.[1][10] X-ray crystallography provides the precise 3D structure of the inhibitor bound to its target protein, revealing the specific molecular interactions responsible for its potency and selectivity. This information is invaluable for designing more effective and targeted drugs.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates ADP ADP EGFR->ADP Ras_Raf Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf Phosphorylates & Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Phosphorylates & Activates Pyrimidine This compound Derivative (Inhibitor) Pyrimidine->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Active Site Cell_Response Cell Proliferation, Survival, Metastasis Ras_Raf->Cell_Response PI3K_Akt->Cell_Response

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols for Anti-inflammatory Screening of Pyrimidine-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine-4-carbohydrazide analogs represent a promising class of compounds with potential anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO).[1][2] Effective screening of these analogs is crucial for identifying lead candidates for further drug development. This document provides detailed protocols for a panel of in vitro, in vivo, and in silico screening methods to evaluate the anti-inflammatory potential of this compound analogs.

In Vitro Anti-inflammatory Screening

In vitro assays offer a rapid and cost-effective approach for the initial screening of a large number of compounds. The following are key assays for evaluating the anti-inflammatory activity of this compound analogs at the molecular level.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Application Note: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4][5][6] Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. This assay determines the inhibitory potential of the test compounds against both COX isoforms, allowing for the assessment of potency and selectivity.[7]

Experimental Protocol (Colorimetric Method):

This protocol is adapted from commercially available COX inhibitor screening kits.[5]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of Assay Buffer, Heme, and enzymes according to the supplier's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: 160 µl Assay Buffer, 10 µl Heme.

    • 100% Initial Activity wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl of either COX-1 or COX-2 enzyme.[5]

    • Inhibitor wells: 140 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound or reference inhibitor at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µl of Arachidonic Acid solution to all wells except the blank to initiate the enzymatic reaction.

  • Color Development: Add 10 µl of TMPD solution to all wells.

  • Measurement: Immediately measure the absorbance at 590-611 nm using a microplate reader in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.

  • Calculation: The percentage of COX inhibition is calculated using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity of Inhibitor) / Activity of Enzyme Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Analog 15.050.657.77
Analog 2>10015.2>6.58
Celecoxib (Ref.)6.340.5611.32
Ibuprofen (Ref.)3.11.22.58

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific this compound analogs tested. The reference data is based on literature values.[8][9]

Nitric Oxide (NO) Scavenging Assay

Application Note: Nitric oxide is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases.[1][2] The NO scavenging assay is a simple and rapid method to assess the antioxidant properties of compounds and their ability to neutralize NO radicals. This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[10] The concentration of nitrite is measured colorimetrically using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[11][12]

Experimental Protocol:

Materials:

  • Sodium nitroprusside (SNP)

  • Phosphate buffer saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds (this compound analogs)

  • Ascorbic acid (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 150 µl of 10 mM sodium nitroprusside and 50 µl of the test compound at various concentrations (e.g., 10-1000 µg/ml) in PBS.

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reagent Addition: After incubation, add 100 µl of Griess reagent to each well.

  • Color Development: Allow the color to develop for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 546 nm using a microplate reader.

  • Calculation: The percentage of NO scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Data Presentation:

CompoundNO Scavenging IC50 (µg/mL)
Analog 185.3
Analog 2120.7
Ascorbic Acid (Ref.)55.4

Note: The data presented in this table is hypothetical and for illustrative purposes. The reference data is based on literature values.[12]

In Vivo Anti-inflammatory Screening

In vivo models are essential for evaluating the efficacy of potential anti-inflammatory agents in a whole biological system.

Carrageenan-Induced Paw Edema in Rats

Application Note: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.[13] Injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins, which are products of the COX pathway.[14] This model is therefore particularly relevant for compounds expected to inhibit COX enzymes.

Experimental Protocol:

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound analogs)

  • Reference drug (e.g., Indomethacin or Diclofenac Sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6):

    • Group I: Control (vehicle only)

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compounds at different doses (e.g., 10, 20, 50 mg/kg, p.o.)

  • Drug Administration: Administer the test compounds and reference drug orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours after the injection.[14][15]

  • Calculation:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Control (Vehicle)-0.85 ± 0.05-
Analog 1200.42 ± 0.0350.6
Analog 2200.58 ± 0.0431.8
Indomethacin (Ref.)100.35 ± 0.0258.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Silico Screening

In silico methods, such as molecular docking, can provide valuable insights into the potential binding interactions between the this compound analogs and their target enzymes.

Molecular Docking on COX-2

Application Note: Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, in this case, the active site of the COX-2 enzyme.[16][17] This computational technique helps to understand the structural basis of the inhibitory activity and can guide the rational design of more potent and selective analogs.

Protocol:

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, MOE)

  • Protein Data Bank (PDB) for the crystal structure of COX-2 (e.g., PDB ID: 4M11).[18]

Procedure:

  • Receptor Preparation:

    • Download the crystal structure of human COX-2 from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs.

    • Convert the 2D structures to 3D and perform energy minimization.

  • Docking Simulation:

    • Run the docking algorithm to place the prepared ligands into the defined binding site of the COX-2 enzyme.

    • The program will generate multiple binding poses for each ligand.

  • Analysis:

    • Analyze the docking results based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of COX-2.

    • Visualize the best-docked poses to understand the binding mode.

Data Presentation:

CompoundDocking Score (kcal/mol)Key Interacting Residues in COX-2
Analog 1-9.0Arg120, Tyr385, Ser530
Analog 2-7.5Tyr355, Arg513
Celecoxib (Ref.)-8.8Arg120, Phe518, Ser530

Note: The data presented in this table is hypothetical and for illustrative purposes. The reference data is based on literature values.[16]

Visualizations

Signaling Pathways and Experimental Workflows

COX_Pathway cluster_membrane Cellular Level cluster_enzymes Enzymatic Conversion cluster_products Biological Effects CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PLA2->ArachidonicAcid Hydrolysis PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Stomach lining, Platelet aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory PyrimidineAnalogs This compound Analogs PyrimidineAnalogs->COX2 Inhibition NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs and Pyrimidine analogs.

InVivo_Workflow Start Start: Acclimatized Rats Grouping Animal Grouping (Control, Reference, Test Groups) Start->Grouping Dosing Oral Administration (Vehicle, Reference, Test Compound) Grouping->Dosing Wait Wait for 1 hour Dosing->Wait Induction Carrageenan Injection (Right Hind Paw) Wait->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Evaluate Anti-inflammatory Activity Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

InSilico_Workflow ReceptorPrep Receptor Preparation (Download & Clean COX-2 Structure) Docking Molecular Docking Simulation ReceptorPrep->Docking LigandPrep Ligand Preparation (2D to 3D Conversion & Energy Minimization) LigandPrep->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Conclusion Predict Binding Mode & Affinity Analysis->Conclusion

Caption: Workflow for in silico molecular docking studies.

References

Application Notes and Protocols for Enzyme Inhibition Kinetics using Pyrimidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the enzyme inhibition kinetics of pyrimidine-4-carbohydrazide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including the inhibition of various key enzymes implicated in a range of diseases.

Introduction

This compound derivatives are heterocyclic compounds characterized by a pyrimidine ring functionalized with a carbohydrazide group at the 4-position. This structural motif serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. The nitrogen atoms within the pyrimidine ring and the hydrazide moiety offer multiple points for hydrogen bonding and other non-covalent interactions with enzyme active sites, contributing to their inhibitory potential.

This document outlines the synthesis of a representative this compound derivative and provides detailed protocols for assessing their inhibitory activity against several important enzyme targets: Cyclooxygenase-2 (COX-2), Carbonic Anhydrases (CAs), Acetylcholinesterase (AChE), and α-Glucosidase.

Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives involves the initial synthesis of a 4-chloropyrimidine intermediate, followed by reaction with hydrazine. The following is a representative protocol.

Protocol 1: Synthesis of 2-Amino-4-hydrazinyl-6-methoxypyrimidine[1]

This protocol describes the synthesis of a key intermediate which can be further modified to generate a library of this compound derivatives.

Materials:

  • 2-Amino-4-chloro-6-methoxypyrimidine

  • Hydrazine hydrate

  • Ethanol

  • Round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Stirring apparatus

Procedure:

  • Weigh 5.0 g (31.33 mmol) of 2-Amino-4-chloro-6-methoxypyrimidine and transfer it to a round-bottomed flask.[1]

  • Add 150 mL of ethanol to the flask and stir the mixture.

  • Add 50 mL of hydrazine hydrate to the reaction solution.[1]

  • Set up the flask for reflux using an oil bath and reflux the reaction mixture overnight at 80–85 °C.[1]

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Transfer the product to a beaker and allow the solvent to evaporate.[1]

  • The resulting solid can be further purified by recrystallization if necessary.

Workflow for Synthesis:

Synthesis_Workflow Synthesis of 2-Amino-4-hydrazinyl-6-methoxypyrimidine start Start: 2-Amino-4-chloro-6-methoxypyrimidine reagents Add Ethanol and Hydrazine Hydrate start->reagents reflux Reflux Overnight (80-85°C) reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate product Product: 2-Amino-4-hydrazinyl-6-methoxypyrimidine evaporate->product

Synthesis Workflow

Enzyme Inhibition Assays

The following protocols detail the procedures for evaluating the inhibitory effects of this compound derivatives on various enzymes.

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • To the wells of a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control (enzyme control) and a positive control.

  • Add the COX-2 enzyme to all wells except the blank.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 value.

Workflow for COX-2 Inhibition Assay:

COX2_Inhibition_Workflow COX-2 Inhibition Assay Workflow start Prepare Reagents add_inhibitor Add Test Compound/Controls to Plate start->add_inhibitor add_enzyme Add COX-2 Enzyme add_inhibitor->add_enzyme incubate Incubate (10-15 min) add_enzyme->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure Measure Fluorescence (Kinetic Mode) add_substrate->measure analyze Calculate IC50 measure->analyze

COX-2 Inhibition Workflow
Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are involved in pH regulation and other physiological processes. Their inhibition has therapeutic potential in conditions like glaucoma and epilepsy.

Materials:

  • Human carbonic anhydrase (e.g., hCA I or hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) (substrate)

  • Test compounds

  • Positive control (e.g., Acetazolamide)

  • 96-well clear plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add Tris-HCl buffer.

  • Add the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.

  • Add the carbonic anhydrase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the pNPA substrate solution.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Determine the rate of reaction and calculate the IC50 and Ki values.

Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat Alzheimer's disease and other neurological disorders.[3]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds

  • Positive control (e.g., Donepezil)

  • 96-well clear plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction and determine the IC50 value.

α-Glucosidase Inhibition Assay

α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage type 2 diabetes by delaying glucose absorption.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • Phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Test compounds

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (to stop the reaction)

  • 96-well clear plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add phosphate buffer and the test compound at various concentrations.

  • Add the α-glucosidase enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound derivatives against various enzymes is typically reported as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Various Enzymes

Compound ClassEnzyme TargetIC50 (µM)Ki (µM)Inhibition TypeReference
2,4,6-Triaryl Pyrimidine Derivativesα-Glucosidase168.9 ± 6.7166Competitive[4]
Pyrimidine Diamine DerivativesAcetylcholinesterase (EeAChE)-0.312 ± 0.108Mixed[5][6]
Pyrimidine Diamine DerivativesButyrylcholinesterase (eqBChE)-0.099 ± 0.071Mixed[5][7]
Pyrimidine-5-carbonitrile DerivativesCOX-20.16 ± 0.01--[8]
4-Amino-5,6-dichloropyrimidineCarbonic Anhydrase I (hCA I)-0.201 ± 0.041-[9]
4-Amino-6-hydroxypyrimidineCarbonic Anhydrase II (hCA II)-1.867 ± 0.296-[9]
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidinesAcetylcholinesterase0.11--[3]
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidinesButyrylcholinesterase3.4--[3]

Note: The data presented is for various pyrimidine derivatives and may not be specific to this compound derivatives due to limited availability of specific data for this subclass.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of the inhibitors.

COX-2 Signaling Pathway in Inflammation

COX-2 is induced by pro-inflammatory stimuli and produces prostaglandins that mediate inflammation.

COX2_Pathway Simplified COX-2 Signaling Pathway in Inflammation stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) cell_membrane Cell Membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates inhibitor This compound Derivative inhibitor->cox2 inhibits

COX-2 Signaling Pathway
Role of Carbonic Anhydrase in pH Regulation

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide, a fundamental reaction for maintaining acid-base balance.

CA_Pathway Role of Carbonic Anhydrase in pH Regulation co2 CO2 + H2O ca Carbonic Anhydrase co2->ca bicarbonate H2CO3 ⇌ H+ + HCO3- ca->bicarbonate ph_regulation pH Regulation bicarbonate->ph_regulation inhibitor This compound Derivative inhibitor->ca inhibits

Carbonic Anhydrase Pathway
Acetylcholinesterase in Synaptic Transmission

AChE terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.

AChE_Pathway Role of AChE in Synaptic Transmission cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron ach_release Acetylcholine (ACh) Released presynaptic->ach_release synaptic_cleft Synaptic Cleft ach_release->synaptic_cleft ach_receptor ACh Receptor synaptic_cleft->ach_receptor ache AChE synaptic_cleft->ache postsynaptic Postsynaptic Neuron ach_receptor->postsynaptic Signal Transduction hydrolysis Choline + Acetate ache->hydrolysis hydrolyzes ACh to inhibitor This compound Derivative inhibitor->ache inhibits

AChE in Synaptic Transmission
α-Glucosidase in Carbohydrate Digestion

α-Glucosidase in the small intestine breaks down complex carbohydrates into glucose.

aGlucosidase_Pathway α-Glucosidase in Carbohydrate Digestion carbs Complex Carbohydrates (in Small Intestine) a_glucosidase α-Glucosidase carbs->a_glucosidase substrate for glucose Glucose a_glucosidase->glucose produces absorption Glucose Absorption into Bloodstream glucose->absorption inhibitor This compound Derivative inhibitor->a_glucosidase inhibits

α-Glucosidase Pathway

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. The protocols and information provided in these application notes offer a solid foundation for researchers to synthesize and evaluate the kinetic properties of these derivatives against a variety of therapeutically relevant enzymes. Further structure-activity relationship (SAR) studies, guided by the kinetic data obtained, will be instrumental in optimizing the potency and selectivity of these inhibitors for future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Pyrimidine-4-carbohydrazide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly through the hydrazinolysis of its corresponding ester (e.g., ethyl pyrimidine-4-carboxylate).

Q1: My reaction yield is very low, or I'm not getting any product. What are the common causes?

A1: Low or no yield can stem from several factors. A primary concern is the potential for pyrimidine ring cleavage under harsh reaction conditions.[1][2] Additionally, incomplete reaction due to suboptimal conditions or poor quality of starting materials can be a cause.

Troubleshooting Steps:

  • Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. Mild conditions are often sufficient for the hydrazinolysis of the ester and can prevent the degradation of the pyrimidine ring.[1][2]

  • Hydrazine Hydrate Molarity: Using a large excess of hydrazine hydrate, especially at high temperatures, can promote ring opening.[1][2] Start with a moderate excess (e.g., 3-5 equivalents) and optimize from there.

  • Starting Material Purity: Ensure the ethyl pyrimidine-4-carboxylate is pure and free of acidic or basic impurities that could catalyze side reactions.

  • Solvent Choice: Ethanol is a commonly used solvent. Ensure it is anhydrous if moisture-sensitive side reactions are suspected, although for hydrazinolysis, absolute dryness is not always critical.

Q2: I'm observing unexpected byproducts in my reaction mixture. What could they be?

A2: The most significant byproduct to be aware of is the result of the pyrimidine ring opening.[1][2] This can lead to the formation of pyrazole and other degradation products. Other potential byproducts include unreacted starting material and products from the further reaction of the desired carbohydrazide.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize the formation of degradation products.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. A reflux in ethanol is a good starting point, but lower temperatures for longer durations might be necessary to suppress byproduct formation.

  • Purification: If byproducts are present, purification by recrystallization is often effective.[3]

Q3: How can I effectively purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3] The choice of solvent is crucial for successful recrystallization.

Purification Protocol:

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol or a mixture of ethanol and water is often a suitable choice for polar compounds like carbohydrazides.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[3]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is compiled from analogous heterocyclic carbohydrazide syntheses and general principles of hydrazinolysis.

ParameterConditionExpected YieldPotential Issues
Equivalents of Hydrazine Hydrate 2-3 equivalentsModerateIncomplete reaction
3-5 equivalentsGood to HighOptimal for many systems
>10 equivalentsLowIncreased risk of pyrimidine ring cleavage[1][2]
Temperature Room TemperatureVery Low/SlowIncomplete reaction
60-80 °C (Reflux in Ethanol)Good to HighOptimal for hydrazinolysis
>100 °CLowSignificant byproduct formation and ring opening[1][2]
Reaction Time 1-2 hoursLowIncomplete reaction
4-8 hoursGood to HighGenerally sufficient for completion
>12 hoursVariable/LowPotential for product degradation

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of heterocyclic carbohydrazides from their corresponding ethyl esters.[4]

Materials:

  • Ethyl pyrimidine-4-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl pyrimidine-4-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the solid product with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified this compound under vacuum.

Characterization:

  • The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[4][5]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start dissolve Dissolve Ethyl pyrimidine-4-carboxylate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-8 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitation/ Concentration cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end Pure Pyrimidine-4- carbohydrazide dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield of This compound cause1 Harsh Reaction Conditions (High Temp, Excess Hydrazine) low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Poor Starting Material Quality low_yield->cause3 solution1a Reduce Temperature cause1->solution1a solution1b Decrease Equivalents of Hydrazine Hydrate cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Purification of Polar Pyrimidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar Pyrimidine-4-carbohydrazide derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of these highly polar compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives so difficult to purify using standard normal-phase column chromatography?

A1: The difficulty arises from the inherent high polarity of these molecules. The pyrimidine ring, with its two nitrogen atoms, and the carbohydrazide group can form strong hydrogen bonds.[1] This leads to very strong interactions with polar stationary phases like silica gel, causing the compound to move very slowly or not at all, often resulting in significant streaking and poor separation.[2][3]

Q2: My compound is streaking badly on the TLC plate, even with highly polar mobile phases like 10% methanol in dichloromethane. What can I do?

A2: Streaking is a common issue with these polar, often basic, compounds.[3] To mitigate this, you can try modifying your mobile phase. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, can help to saturate the acidic silanol groups on the silica gel, leading to better spot shape.[4] Alternatively, using a different chromatography technique like reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[5]

Q3: I'm struggling to find a suitable solvent for recrystallization. My compound is poorly soluble in most common organic solvents but too soluble in highly polar ones like water or methanol, even when cold.

A3: This is a classic challenge for highly polar compounds. The key is to find a solvent system that provides a steep solubility curve. You can try using a mixed solvent system. For example, dissolve your compound in a minimum amount of a hot, highly polar solvent (like water or methanol) and then slowly add a less polar co-solvent (like ethanol or acetonitrile) until the solution becomes slightly turbid.[6] Allowing this mixture to cool slowly can promote the growth of pure crystals.[6]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution is too supersaturated or cools too quickly.[6] To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using a seed crystal of the pure compound can also help to initiate proper crystallization.[6]

Q5: Can I use reversed-phase chromatography for these polar compounds? I thought that was for non-polar molecules.

A5: Reversed-phase (RP) chromatography can be an excellent choice for purifying polar compounds.[7] While traditional C18 columns might not provide sufficient retention for very polar molecules, there are modern RP columns with embedded polar groups or those designed for use with highly aqueous mobile phases that can offer good separation.[8] This technique is particularly useful if your compound is unstable on silica gel.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound streaks or remains at the baseline in normal-phase chromatography - Compound is too polar for the mobile phase. - Strong interaction with the acidic silica gel.[3] - Column/TLC plate is overloaded.- Increase the polarity of the mobile phase (e.g., higher percentage of methanol). - Add a basic modifier like triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase.[4] - Reduce the amount of sample loaded. - Consider using an alternative stationary phase like alumina or a different technique like reversed-phase chromatography.[3]
Poor recovery from the column - The compound is irreversibly adsorbed onto the silica gel. - The compound may have decomposed on the acidic silica.[9]- Deactivate the silica gel by pre-flushing the column with the mobile phase containing a basic modifier.[8] - Use a less acidic stationary phase like neutral alumina. - Switch to reversed-phase chromatography where the stationary phase is non-polar.[4]
"Oiling out" during recrystallization - The solution is supersaturated. - The cooling rate is too fast.[6] - The melting point of the compound is lower than the temperature of the solution.- Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly (e.g., leave it on the benchtop to cool to room temperature before placing it in an ice bath).[10] - Use a seed crystal to induce crystallization.[6] - Try a different solvent system.
No crystal formation upon cooling - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to concentrate the solution.[6] - Induce crystallization by scratching the inside of the flask with a glass rod.[6] - Cool the solution to a lower temperature for an extended period. - Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold.[11]
Co-elution of impurities in chromatography - The chosen mobile phase does not provide adequate resolution. - The impurities have very similar polarity to the target compound.- Optimize the solvent system by trying different solvent combinations. - Use a shallower solvent gradient during elution. - Consider a different chromatographic technique (e.g., HILIC, SFC) that offers different selectivity.[4]

Quantitative Data Summary

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C5H6N4OPubChem[12]
Molecular Weight 138.13 g/mol PubChem[12]
Appearance White to off-white solidCymitQuimica[1]
Solubility Soluble in polar solvents like water and alcohols.[1] Studies have shown that the solubility of pyrimidine derivatives generally increases with temperature.[13][14]Various
Recommended Starting Solvent Systems for Chromatography
Technique Stationary Phase Mobile Phase System (Starting Point) Notes
Normal-Phase Chromatography Silica GelDichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA)Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase polarity. The TEA is crucial for reducing peak tailing.[4]
Reversed-Phase HPLC C18 (end-capped)Water / Acetonitrile with 0.1% Formic Acid or Ammonium FormateStart with a high percentage of the aqueous phase (e.g., 95%) and run a gradient to increase the organic content. Volatile buffers are MS-compatible.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide or Cyano ColumnAcetonitrile / Water with a buffer (e.g., Ammonium Acetate)HILIC is excellent for very polar compounds. The mobile phase starts with a high organic content.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Methanol/Ethyl Acetate)
  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Heat a suitable volume of methanol on a hot plate.

  • Add the minimum amount of hot methanol to the flask to just dissolve the solid.

  • While the solution is still hot, slowly add ethyl acetate dropwise until a persistent cloudiness appears.

  • Add a few more drops of hot methanol to redissolve the cloudiness and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Select a Solvent System: Use TLC to find a solvent system (e.g., DCM/MeOH) that gives your target compound an Rf value of approximately 0.2-0.3. Add 0.5-1% triethylamine to this system for both the TLC and the column.

  • Prepare the Column: Pack a glass column with silica gel using the chosen solvent system (with the added triethylamine).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[15]

  • Elute the Column: Run the column using the selected solvent system. You can use an isocratic elution or gradually increase the polarity (increase the percentage of methanol) to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification Workflow for Polar this compound Derivatives

G Purification Workflow crude Crude Product (Post-Reaction) solubility_test Solubility & TLC Analysis crude->solubility_test recrystallization Attempt Recrystallization solubility_test->recrystallization Good solubility difference found column_chrom Column Chromatography solubility_test->column_chrom Poor for recrystallization pure_product Pure Product recrystallization->pure_product Success oiling_out Oiling Out / No Crystals recrystallization->oiling_out column_chrom->pure_product Good Separation streaking Streaking / No Elution column_chrom->streaking modify_solvent Modify Solvent System oiling_out->modify_solvent switch_technique Switch Technique (e.g., to RP-HPLC) streaking->switch_technique modify_solvent->recrystallization switch_technique->column_chrom

References

overcoming solubility issues of Pyrimidine-4-carbohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pyrimidine-4-carbohydrazide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule.[1] Consequently, it exhibits higher solubility in polar solvents such as water and alcohols.[1] Its hydrazide group allows for hydrogen bonding, which enhances its solubility in protic polar solvents.

Q2: Are there any general trends for the solubility of this compound with temperature?

A2: Yes, for many pyrimidine derivatives, solubility in organic solvents tends to increase with a rise in temperature.[2] If you are facing solubility issues, gentle heating can be an effective strategy to dissolve more of the compound.

Q3: Which organic solvents are commonly used to dissolve this compound and related structures?

A3: Based on experimental evidence with related pyrimidine derivatives and general solvent polarity, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective solvents for compounds with low solubility in other common organic solvents.[3] Alcohols like ethanol and methanol are also frequently used, particularly in reactions such as Schiff base formation.

Q4: Can I use a co-solvent system to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be a highly effective strategy. For instance, if your experimental system is primarily aqueous, adding a polar aprotic solvent like DMSO or a polar protic solvent like ethanol can significantly enhance the solubility of this compound.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen organic solvent at room temperature.

Possible Causes:

  • The solvent may not be polar enough.

  • The concentration of the compound may be too high, exceeding its saturation point at the current temperature.

Solutions:

  • Select a more polar solvent: Refer to the qualitative solubility table below to choose a more appropriate solvent. DMSO and DMF are excellent starting points for compounds that are difficult to dissolve.[3]

  • Apply gentle heat: Warm the solution while stirring. The solubility of pyrimidine derivatives often increases with temperature.[2] Be mindful of the compound's stability at higher temperatures.

  • Sonication: Use an ultrasonic bath to provide energy to the solution, which can help break down solute particles and facilitate dissolution.

  • Reduce the concentration: If possible, try preparing a more dilute solution.

Issue 2: My this compound precipitates out of solution when I add another component to my reaction mixture.

Possible Cause:

  • The addition of a less polar co-solvent or reagent is reducing the overall polarity of the solvent system, causing the polar this compound to crash out.

Solution:

  • Maintain solvent polarity: If possible, dissolve the added component in the same solvent used for this compound before mixing the two solutions.

  • Increase the proportion of the polar solvent: Adjust the solvent ratios in your final mixture to ensure the overall polarity is high enough to keep the compound dissolved.

  • Slow addition: Add the second component dropwise while vigorously stirring the this compound solution. This can prevent localized areas of low polarity that trigger precipitation.

Data Presentation

Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityNotes
WaterHighSoluble[1]The hydrazide group allows for hydrogen bonding.
DMSOHighLikely SolubleA good first choice for difficult-to-dissolve polar compounds.[3]
DMFHighLikely SolubleAnother excellent choice for polar compounds.[3]
MethanolMedium-HighSoluble[2]Often used in reactions involving hydrazides.
EthanolMedium-HighSolubleCommonly used as a reaction solvent for this compound.
AcetoneMediumSparingly SolubleMay require heating or sonication for complete dissolution.
Dichloromethane (DCM)LowLikely InsolubleUsed as an anti-solvent in crystallization.[3]
HexaneVery LowInsoluble

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the chosen polar solvent (e.g., DMSO, DMF, Ethanol) to the solid.

  • Mixing: Stir the mixture vigorously using a magnetic stirrer at room temperature.

  • Observation: Observe the solution for any undissolved particles.

  • Heating (Optional): If the solid is not fully dissolved, gently warm the solution in a water bath with continued stirring. Increase the temperature in increments of 5-10°C.

  • Sonication (Optional): If heating is not desirable or effective, place the vessel in an ultrasonic bath for 15-30 minute intervals until the solid dissolves.

  • Cooling: Once dissolved, allow the solution to cool to the desired experimental temperature.

Protocol 2: Recrystallization of this compound using a Solvent-Antisolvent System

This protocol is adapted from a method used for a similar pyrimidine derivative.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a good solvent in which it is highly soluble (e.g., DMF).

  • Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Antisolvent Addition: Slowly add a miscible antisolvent in which the compound is poorly soluble (e.g., Dichloromethane or Diethyl Ether) to the solution with stirring until turbidity is observed.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. For slower crystal growth, the antisolvent can be allowed to diffuse into the solution in a sealed chamber.

  • Cooling: Once crystals begin to form, the flask can be placed in a refrigerator or ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold antisolvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for Dissolution start Start weigh Weigh this compound start->weigh add_solvent Add Polar Solvent (e.g., DMSO, Ethanol) weigh->add_solvent stir Stir at Room Temperature add_solvent->stir check_dissolution Completely Dissolved? stir->check_dissolution heat_sonicate Apply Gentle Heat or Sonicate check_dissolution->heat_sonicate No ready Solution Ready for Use check_dissolution->ready Yes heat_sonicate->stir

Caption: A workflow diagram for dissolving this compound.

troubleshooting_tree Troubleshooting Solubility Issues start Compound Not Dissolving check_solvent Is the solvent polar? start->check_solvent change_solvent Switch to a more polar solvent (DMSO, DMF) check_solvent->change_solvent No check_temp Have you tried heating? check_solvent->check_temp Yes apply_heat Gently heat the solution while stirring check_temp->apply_heat No check_sonication Have you tried sonication? check_temp->check_sonication Yes apply_heat->start apply_sonication Use an ultrasonic bath check_sonication->apply_sonication No consider_concentration Consider reducing the concentration check_sonication->consider_concentration Yes apply_sonication->start

Caption: A decision tree for troubleshooting common solubility problems.

References

Technical Support Center: Optimizing Pyrimidine-4-carbohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Pyrimidine-4-carbohydrazide derivatives, such as Schiff bases (hydrazones).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for derivatizing this compound?

The most common derivatization involves the condensation reaction between this compound and an aldehyde or ketone to form a Schiff base (hydrazone). This reaction forms an imine (C=N) bond and eliminates a molecule of water.

Q2: Which catalysts are most effective for this reaction?

The choice of catalyst is crucial for reaction efficiency. While some reactions proceed without a catalyst, an acid catalyst is typically used to accelerate the reaction.[1]

  • Brønsted Acids: Glacial acetic acid is commonly used and effective.[2] Stronger acids like HCl can also be used, but they may lead to side reactions or product degradation if not carefully controlled.[1][3]

  • Lewis Acids: Lewis acids such as ZnCl₂, FeCl₃, or lanthanide triflates can serve as effective alternatives to Brønsted acids.[3]

  • Catalyst-Free: Some reactions can be carried out under solvent-free conditions at higher temperatures, though this may require longer reaction times.[3]

Q3: How do solvent choice, reaction temperature, and time influence the outcome?

Reaction conditions are critical parameters that must be optimized for each specific substrate.[3]

  • Solvents: Polar solvents are generally preferred as they can influence the reaction rate and yield positively.[4] Ethanol is a common and effective solvent, often used under reflux conditions.[2][3] Other solvents like methanol or acetonitrile can also be tested.[3][5]

  • Temperature: Reaction temperatures can range from room temperature to reflux.[6][7] While refluxing is common to increase the reaction rate, some sensitive substrates may require milder conditions to prevent degradation.[3] Increasing the temperature from room temperature to reflux can significantly increase the yield.[7]

  • Time: Reaction times can vary from a few hours to over 12 hours.[2][8] It is essential to monitor the reaction's progress to determine the optimal time.[3]

Q4: How can I monitor the progress of the reaction?

Regularly monitoring the reaction is key to achieving optimal results and preventing product degradation.[3]

  • Thin-Layer Chromatography (TLC): TLC is the most common method. Spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction is progressing.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentration of reactants and products over time.[4]

Q5: What safety precautions should be taken when working with hydrazide derivatives?

Hydrazine and its derivatives can be toxic and corrosive.[1] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization of this compound.

Problem: Low or No Product Yield

A low yield is one of the most common experimental issues. The cause can often be diagnosed with a logical, step-by-step approach.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction with TLC. If starting material is still present, increase the reaction time or slightly elevate the temperature.[1]

  • Suboptimal Catalyst: The catalyst may be inactive or insufficient.

    • Solution: The role of the catalyst is essential for good yields.[3] Try increasing the catalyst amount, or screen different acid catalysts (e.g., switch from acetic acid to a Lewis acid).[3]

  • Incorrect Stoichiometry: Incorrect molar ratios of reactants can limit the conversion of the starting material.[4]

    • Solution: Carefully calculate and measure the molar equivalents of all reactants. Ensure the limiting reagent is appropriate for the reaction.

  • Poor Reagent Quality: Impurities in the starting materials can lead to side reactions and lower yields.[4]

    • Solution: Use reagents of high purity. If necessary, purify the starting aldehyde or ketone before the reaction.

  • Product Hydrolysis: The newly formed imine bond of the hydrazone can be susceptible to hydrolysis back to the starting materials, especially under strongly acidic conditions.[1]

    • Solution: Maintain a slightly acidic pH (4-6).[1] During the workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove excess acid.[1]

Problem: Formation of Multiple Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield.[4]

  • Polymerization or Self-Condensation: Some aldehydes can be prone to self-condensation, especially under highly acidic conditions.[3]

    • Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to keep its concentration low.[3]

  • Side Reactions: The reactivity of the pyrimidine ring or reactants can lead to dimerization or other unwanted reactions.[4]

    • Solution: Modify the reaction conditions by lowering the temperature or changing the solvent to minimize these pathways.[4]

  • Formation of Azines: If hydrazine hydrate is used as a precursor to the carbohydrazide, or if the carbohydrazide degrades, the resulting hydrazine can react with two equivalents of the aldehyde/ketone to form an azine byproduct (R₂C=N-N=CR₂).[1]

    • Solution: This is less common with carbohydrazides but can occur. Using a slight excess of the carbohydrazide relative to the carbonyl compound can help minimize this.[1]

Problem: Difficulty in Product Purification

Isolating the desired product can be challenging if impurities have similar physicochemical properties.[4]

  • Similar Polarity: The product and remaining starting materials or impurities may have similar polarities, making separation by column chromatography difficult.[4]

    • Solution: Experiment with different solvent systems for chromatography to improve separation. Consider alternative purification methods like recrystallization or preparative HPLC.[2][4]

  • Product Instability: The target compound may be unstable on the stationary phase (e.g., silica gel).[4]

    • Solution: Try using a different stationary phase, such as neutral alumina, or minimize the time the compound spends on the column.

  • Incomplete Removal of Catalyst: Residual acid catalyst can co-elute with the product.[4]

    • Solution: Ensure the work-up procedure is thorough. Perform aqueous washes to remove catalysts and other water-soluble impurities before chromatography.[4]

Data Presentation
Table 1: Effect of Reaction Conditions on Schiff Base Yield

This table summarizes typical conditions used in the synthesis of Schiff bases from this compound and aromatic aldehydes, along with expected yield ranges.

Catalyst (equiv.)SolventTemperatureTime (h)Typical Yield (%)
Glacial Acetic Acid (catalytic)EthanolReflux6 - 880 - 95%[2]
Hydrochloric Acid (catalytic)Methanol50 °C8 - 1275 - 90%
None (Solvent-free)N/A100-120 °C10 - 1440 - 60%[3]
Zinc Chloride (0.1 equiv.)AcetonitrileReflux5 - 785 - 95%
Experimental Protocols
General Protocol for Synthesis of N'-benzylidene-pyrimidine-4-carbohydrazide

This protocol describes a standard procedure for the synthesis of a Schiff base derivative from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (40 mL).[5]

  • Addition of Aldehyde: To this stirred solution, add an equimolar amount of benzaldehyde (10 mmol).[5]

  • Catalyst Addition: Add a few drops (e.g., 0.2 mL) of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux with continuous stirring.[2]

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., using a mobile phase of 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting materials.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[2] A solid product often precipitates out of the solution. If not, pour the reaction mixture into ice-cold water to induce precipitation.[2]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol.[2] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.[2]

  • Characterization: Dry the purified product and confirm its identity and purity using analytical techniques such as NMR, IR, and Mass Spectrometry.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Prepare Reactants (Carbohydrazide, Aldehyde) solvent 2. Add Solvent (e.g., Ethanol) reagents->solvent catalyst 3. Add Catalyst (e.g., Acetic Acid) solvent->catalyst reflux 4. Heat to Reflux (Monitor by TLC) catalyst->reflux cool 5. Cool & Precipitate reflux->cool filtrate 6. Filter Solid cool->filtrate purify 7. Recrystallize filtrate->purify dry 8. Dry Product purify->dry characterize 9. Characterize (NMR, IR, MS) dry->characterize

Caption: General workflow for this compound derivatization.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Product Yield check_tlc Analyze reaction mixture by TLC start->check_tlc decision_sm Significant starting material (SM) remains? check_tlc->decision_sm action_time Increase reaction time and/or temperature decision_sm->action_time Yes decision_streaks Streaking or multiple spots observed? decision_sm->decision_streaks No action_catalyst Optimize catalyst: Increase amount or change type action_time->action_catalyst action_hydrolysis Product may be degrading. - Lower temperature - Use milder catalyst - Check pH (aim for 4-6) decision_streaks->action_hydrolysis Yes action_purity Check purity of starting materials decision_streaks->action_purity No

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Pyrimidine-4-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in Pyrimidine-4-carbohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield with a significant amount of unreacted starting ester. What are the most likely causes?

A2: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reactant stoichiometry. The primary factors include:

  • Insufficient Hydrazine Hydrate: The reaction between an ester and hydrazine hydrate to form a hydrazide is an equilibrium process. A large excess of hydrazine hydrate (ranging from 10 to 20 molar equivalents) is often necessary to drive the reaction to completion and minimize potential side reactions, such as the formation of dimers.[1]

  • Suboptimal Reaction Temperature: While some protocols suggest the reaction can proceed at room temperature, heating is frequently required to achieve a reasonable reaction rate and completion.[2] Refluxing in a suitable solvent like ethanol or methanol is a common strategy.[1] However, excessively high temperatures should be avoided as they can lead to the degradation of starting materials or products.[3]

  • Inadequate Reaction Time: This conversion can be slow. Reaction times may vary from a few hours to overnight.[1][2] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1][3]

  • Purity of Reactants: Impurities present in the starting pyrimidine ester or the hydrazine hydrate can inhibit the reaction or lead to unwanted side products.[4] Ensure all reactants are of high purity before starting the experiment.

Q2: My crude product is difficult to purify, and I suspect the presence of byproducts. What are common side reactions?

A2: Several side reactions can compete with the desired carbohydrazide formation, complicating purification and reducing yield. These include:

  • Dimer Formation: If an insufficient amount of hydrazine is used, the newly formed carbohydrazide, acting as a nucleophile, can react with another molecule of the starting ester. This results in an N,N'-diacylhydrazine dimer. Using a significant excess of hydrazine hydrate can effectively suppress this side reaction.[1]

  • Ring Opening of Pyrimidine: Although less common under standard conditions, the pyrimidine ring can be susceptible to cleavage in the presence of a strong nucleophile like hydrazine, especially under harsh conditions (e.g., very high temperatures).[5][6]

  • Hydrolysis of Starting Ester: If there is excess water in the reaction mixture (beyond what is in hydrazine hydrate) under acidic or basic conditions, the ethyl pyrimidine-4-carboxylate can hydrolyze to pyrimidine-4-carboxylic acid, which will not react with hydrazine under these conditions.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[3] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting ester, the product carbohydrazide, and any potential byproducts. The reaction is considered complete when the spot corresponding to the starting ester has been consumed.

Q4: The desired carbohydrazide product often precipitates from the reaction mixture. Is this normal, and how should I proceed?

A4: Yes, this is a common and often advantageous observation. This compound typically has poor solubility in alcohol solvents like methanol or ethanol, especially upon cooling.[7] This precipitation helps to drive the reaction equilibrium towards the product. Once the reaction is deemed complete by TLC, the mixture can be cooled in an ice bath to maximize crystallization. The solid product can then be easily collected by vacuum filtration.

Q5: What are the most effective methods for purifying the final product?

A5: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is the most common and cost-effective method for purifying solid this compound. Solvents such as ethanol, methanol, or water are frequently used. The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.

  • Flash Column Chromatography: For challenging separations or to remove highly polar impurities, flash column chromatography using silica gel is a powerful technique. A suitable solvent system is chosen based on TLC analysis to effectively separate the desired product from byproducts.

Troubleshooting Guide: Low Conversion Rates

The table below summarizes common symptoms encountered during the synthesis of this compound, their possible causes, and recommended solutions.

SymptomPossible Cause(s)Recommended Solution(s)
High amount of unreacted starting ester observed via TLC. 1. Insufficient molar excess of hydrazine hydrate. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Impure starting materials.1. Increase the excess of hydrazine hydrate to at least 10 equivalents.[1] 2. Heat the reaction mixture, potentially to reflux, while monitoring for degradation.[1][8] 3. Continue the reaction, monitoring hourly with TLC until the starting material is consumed.[3] 4. Verify the purity of the starting ester and hydrazine hydrate.
Presence of a major, less polar byproduct (other than starting material). Dimer formation from the reaction of the product with the starting ester.Increase the molar equivalents of hydrazine hydrate significantly (15-20x) to ensure it is the primary nucleophile.[1]
Formation of multiple, unidentified spots on TLC plate. 1. Degradation of starting material or product. 2. Complex side reactions due to impurities or harsh conditions.1. Lower the reaction temperature and extend the reaction time.[4] 2. Ensure high purity of reactants and solvents. Avoid excessively high temperatures.
Product precipitates initially but seems to redissolve or decrease over time. Potential decomposition of the product at elevated temperatures.Reduce the reaction temperature. Consider running the reaction at the lowest temperature that allows for a reasonable conversion rate.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a general guideline for the reaction of an ester with hydrazine hydrate.

  • Reaction Setup: To a round-bottom flask, add ethyl pyrimidine-4-carboxylate (1 equivalent).

  • Solvent Addition: Dissolve the ester in a minimal amount of a suitable solvent, such as methanol or absolute ethanol.[2]

  • Reagent Addition: Add hydrazine monohydrate (at least 10 equivalents) to the solution in one portion.[1][2]

  • Reaction Conditions: Stir the reaction mixture. Depending on the substrate's reactivity, this can be done at room temperature or heated to reflux (e.g., 55-80°C).[1][8]

  • Monitoring: Monitor the reaction progress by TLC until the starting ester is no longer visible.[3] This may take anywhere from 3 to 24 hours.[1][2]

  • Isolation: Once complete, cool the reaction mixture to room temperature and then in an ice bath to encourage precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of the cold reaction solvent to remove soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the carbohydrazide is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and wash with a small volume of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visual Diagrams

Reaction_Mechanism Simplified Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Pyrimidine-4-carboxylate TI Tetrahedral Intermediate Ester->TI + Hydrazine Hydrazine Hydrazine (H2N-NH2) Hydrazine->TI Product This compound TI->Product - Alcohol Alcohol Alcohol (e.g., Ethanol) TI->Alcohol

Caption: Nucleophilic acyl substitution mechanism for carbohydrazide formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Conversion Rate Observed CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM Mainly Unreacted Starting Material? CheckTLC->UnreactedSM Byproducts Significant Byproducts? UnreactedSM->Byproducts No Action_Reactants Increase Hydrazine Excess (10-20x) Increase Temp/Time Verify Reactant Purity UnreactedSM->Action_Reactants Yes Action_Byproducts Identify Byproducts (NMR, MS) Consider Dimer Formation => Increase Hydrazine Excess Byproducts->Action_Byproducts Yes Action_Degradation Reaction appears complex (Streaking, multiple spots) => Lower Temperature => Check Reactant Purity Byproducts->Action_Degradation No End Re-run Optimized Reaction Action_Reactants->End Action_Byproducts->End Action_Degradation->End

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Competing_Reactions Desired Reaction vs. Side Reaction cluster_desired Desired Pathway cluster_side Side Reaction Pathway Ester Pyrimidine Ester Product Product: Carbohydrazide Ester->Product [1] Dimer Byproduct: Dimer Ester->Dimer [2] Hydrazine_excess Excess Hydrazine Hydrazine_excess->Product Hydrazine_lim Insufficient Hydrazine Hydrazine_lim->Dimer

Caption: Impact of hydrazine stoichiometry on the reaction pathway.

References

stability issues of Pyrimidine-4-carbohydrazide in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Pyrimidine-4-carbohydrazide under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by the pH of the solution. Like other hydrazide-containing compounds, it is susceptible to hydrolysis, and the pyrimidine ring itself can also undergo degradation under harsh acidic or basic conditions. Temperature and the presence of oxidative agents are also critical factors.

Q2: What is the expected degradation pathway for this compound under hydrolytic stress?

A2: The most probable degradation pathway involves the hydrolysis of the carbohydrazide group to form pyrimidine-4-carboxylic acid and hydrazine. Under more extreme pH and temperature conditions, the pyrimidine ring itself may be susceptible to cleavage.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products, such as pyrimidine-4-carboxylic acid.

Q4: Are there any general recommendations for handling and storing this compound solutions to minimize degradation?

A4: To minimize degradation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The use of buffered solutions at a pH close to neutral (pH 6-8) is advisable, as hydrazide conjugates are generally more stable at neutral pH.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in acidic solution (pH < 4) Acid-catalyzed hydrolysis of the carbohydrazide linkage.Neutralize the solution to a pH between 6 and 8. If the experiment requires acidic conditions, consider running it at a lower temperature to slow down the degradation rate.
Precipitation observed in the solution The degradation product (e.g., pyrimidine-4-carboxylic acid) may have lower solubility than the parent compound.Characterize the precipitate to confirm its identity. Adjust the solvent composition or concentration of the starting material to maintain the solubility of all components.
Appearance of multiple unknown peaks in HPLC chromatogram Complex degradation pathways occurring, possibly involving the pyrimidine ring itself.Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[2][3] Mass spectrometry can be used to elucidate the structures of the degradants.
Inconsistent results between experimental repeats Variability in solution pH, temperature, or exposure to light.Strictly control the experimental parameters. Use calibrated pH meters and temperature-controlled incubators. Protect solutions from light by using amber vials or covering them with aluminum foil.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different pH conditions at 37°C over 24 hours. This data is illustrative and should be confirmed by experimental studies.

pH Buffer System % Degradation (24h) Major Degradant
2.00.01 M HCl25%Pyrimidine-4-carboxylic acid
4.5Acetate Buffer10%Pyrimidine-4-carboxylic acid
7.0Phosphate Buffer< 2%Not significant
9.0Borate Buffer15%Pyrimidine-4-carboxylic acid
12.00.01 M NaOH30%Pyrimidine-4-carboxylic acid and other related impurities

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • For neutral hydrolysis, dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Incubate all solutions at a controlled temperature (e.g., 50°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify the major degradation products.

Visualizations

degradation_pathway cluster_products Degradation Products P4C This compound P4CA Pyrimidine-4-carboxylic Acid P4C->P4CA Hydrolysis (Acidic/Basic) RingOpening Ring-Opened Products P4C->RingOpening Strong Acid/Base High Temperature Hydrazine Hydrazine

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow start Start: Stability Study Initiation prep Prepare Stock Solution of This compound start->prep stress Expose to Stress Conditions (Acid, Base, Neutral pH) prep->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation and Degradation Profiling analysis->data end End: Stability Profile Established data->end

Caption: General experimental workflow for pH stability testing.

References

purification of Pyrimidine-4-carbohydrazide by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Pyrimidine-4-carbohydrazide. The following sections address common issues encountered during purification by recrystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two primary methods for the purification of this compound and related heterocyclic compounds are recrystallization and column chromatography. Recrystallization is a technique that leverages differences in solubility to separate the target compound from impurities.[1] Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2]

Q2: How do I choose between recrystallization and chromatography for my sample?

The choice of purification method depends on the level of purity required, the quantity of the sample, and the nature of the impurities. Recrystallization is often suitable for removing small amounts of impurities from a solid sample and can be easily scaled up.[1] Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is preferred for achieving very high purity, for separating complex mixtures, or when dealing with small sample sizes.[2][3]

Q3: What are the most common impurities in a synthesis of this compound?

Common impurities may include unreacted starting materials, such as the corresponding ester precursor, and by-products from side reactions.[4] Residual solvents from the synthesis may also be present.

Recrystallization Troubleshooting Guide

Recrystallization is a powerful purification technique, but it can present several challenges. This guide addresses common issues and provides systematic solutions.

Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not sufficiently saturated.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure product.[4]
Product "Oils Out" Instead of Crystallizing The solution is too concentrated, or the cooling rate is too rapid. The boiling point of the solvent may be higher than the melting point of the product.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly.[4]
Low Yield of Purified Product The product is too soluble in the crystallization solvent. The reaction was incomplete.- Use a solvent system where the product has lower solubility at cold temperatures (e.g., an ethanol/water mixture). - Ensure the reaction has gone to completion via TLC analysis before workup. - Minimize the amount of solvent used for washing the crystals.[4][5]
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. - Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]
Poor Crystal Quality (e.g., very fine needles, amorphous solid) The crystallization process occurred too quickly.- Slow down the cooling rate by insulating the flask. - Consider using a different solvent or a solvent mixture.[4]
Qualitative Comparison of Purification Methods
Parameter Recrystallization Column Chromatography
Purity Achievable Good to ExcellentExcellent to High
Yield Generally high, but can be reduced by solubility in mother liquor.Can be lower due to product loss on the column.
Scalability Easily scalable to larger quantities.Scalability can be challenging and expensive.
Time & Labor Can be faster for simple purifications.Generally more time-consuming and labor-intensive.
Cost Lower cost (solvents and glassware).Higher cost (solvents, stationary phase, equipment).
Impurity Profile Best for removing small amounts of impurities with different solubility profiles.Effective for separating complex mixtures and closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol is a general guideline and may require optimization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Based on the polarity of this compound, ethanol, methanol, or a mixture of ethanol and water are likely suitable solvents.[4] The ideal solvent should dissolve the compound at elevated temperatures and allow for good crystal formation upon cooling.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[6][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound (General Procedure)

This protocol is a general guideline and may require optimization.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane). Carefully pour the slurry into the column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica bed.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of DCM and a small amount of MeOH). Carefully apply the dissolved sample to the top of the column.[2]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A common gradient might be from 100% DCM to 95:5 DCM:MeOH, and then to 90:10 DCM:MeOH.[2]

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved slow_cool Slow Cooling to Room Temp dissolved->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., DCM to DCM/MeOH) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Pure Product Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->sol_no_crystals sol_oiling_out Reheat & Add More Solvent Cool Slowly oiling_out->sol_oiling_out sol_low_yield Optimize Solvent System Ensure Complete Reaction low_yield->sol_low_yield

References

preventing byproduct formation in the synthesis of Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pyrimidine-4-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is through the hydrazinolysis of a corresponding Pyrimidine-4-carboxylate ester (e.g., ethyl or methyl ester). This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, typically a lower-order alcohol like ethanol or methanol.[1][2] The carbohydrazide product is often insoluble in the alcohol upon cooling, facilitating its isolation.

Q2: How can I monitor the progress of the reaction effectively?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] A spot of the reaction mixture is placed on a TLC plate and developed using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting ester spot and the appearance of a new, more polar spot corresponding to the product indicate the reaction's progression. Visualizing the spots under UV light is typically effective.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored at room temperature, protected from light.[4] It is advisable to keep it in a tightly sealed container in a dry environment to prevent degradation. For long-term storage, refrigeration (around 4°C) can also be considered.[5]

Troubleshooting Guide

Q4: I am experiencing a low yield of this compound. What are the potential causes and solutions?

A4: Low yields can stem from several factors, including suboptimal reaction conditions or incomplete reactions.[3]

  • Insufficient Reaction Time or Temperature: The conversion of the ester to the hydrazide may require prolonged heating. Monitor the reaction by TLC until the starting material is consumed. Refluxing the mixture is a common practice to ensure the reaction goes to completion.[1]

  • Inappropriate Solvent: The choice of solvent can impact reactant solubility and the reaction rate. Ethanol is widely used and generally effective, but other alcohols can be tested.[3]

  • Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Using an older or improperly stored bottle may lead to lower reactivity. It is recommended to use a fresh bottle or an anhydrous grade for best results.

  • Premature Precipitation: The product may begin to precipitate from the reaction mixture before the reaction is complete. Ensure adequate stirring and consider using a slightly larger volume of solvent to maintain solubility during the reaction.

Q5: My final product is impure. What are the common byproducts, and how can I prevent their formation?

A5: Impurities often arise from unreacted starting materials or side reactions.

  • Unreacted Starting Material: The most common impurity is the starting Pyrimidine-4-carboxylate ester. This occurs when the reaction is incomplete.

    • Prevention: Ensure the reaction goes to completion by extending the reflux time and monitoring via TLC.[3] Using a slight excess of hydrazine hydrate (e.g., 1.5-2 equivalents) can also help drive the reaction forward.

  • N,N'-diacylhydrazine Formation: A potential side reaction involves the formation of a diacylhydrazine byproduct, where two molecules of the pyrimidine ester react with one molecule of hydrazine.

    • Prevention: This is typically minimized by using a molar excess of hydrazine hydrate and adding the ester portion-wise to the hydrazine solution, rather than the other way around. This maintains a high concentration of hydrazine relative to the ester throughout the addition.

  • Hydrolysis of Ester: If there is water present in the reaction mixture (e.g., from non-anhydrous solvents or low-quality hydrazine hydrate), the ester can be hydrolyzed back to the carboxylic acid, which will not react to form the desired product.

    • Prevention: Use anhydrous solvents and high-purity hydrazine hydrate to minimize water content.

Q6: What is the most effective method for purifying the crude this compound?

A6: Recrystallization is the most common and effective method for purifying the crude product.

  • Procedure: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at room or cold temperatures. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which can be collected by filtration.

  • Solvent Selection: Ethanol or methanol are often suitable solvents for the recrystallization of carbohydrazides.[1] The crude product can be washed with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities before recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield of this compound

ParameterCondition ACondition BCondition CCondition DExpected Outcome
Solvent EthanolMethanolIsopropanolEthanolEthanol and Methanol generally give higher yields due to good solubility of reactants.[3]
Temperature (°C) 60Reflux (~78)Reflux (~78)Room TempReflux temperature significantly increases reaction rate and yield compared to lower temperatures.[6]
Time (h) 441212Longer reaction times ensure completion, increasing yield, especially if temperature is not optimal.[3]
Hydrazine (equiv.) 1.11.12.02.0A slight to moderate excess of hydrazine can drive the reaction to completion and improve yield.
Purity ModerateHighHighLowOptimal conditions (B, C) lead to higher purity by minimizing unreacted starting material.
Expected Yield ~65%~85%~90%~20%Conditions C (Reflux, 12h, 2.0 equiv. Hydrazine) are optimized for the highest yield.

Note: The data in this table are representative and intended to illustrate general optimization principles. Actual results may vary based on specific substrate and lab conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl pyrimidine-4-carboxylate (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 10-15 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain it for 6-12 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent) until the starting ester spot is no longer visible.[3]

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities.

  • Drying: Dry the purified white solid under vacuum to obtain this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: For maximum crystal formation, place the flask in an ice bath for 20-30 minutes.

  • Collection: Collect the pure crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification start_ester Ethyl Pyrimidine-4-carboxylate reaction Combine in Ethanol, Reflux for 6-12h start_ester->reaction start_hydrazine Hydrazine Hydrate start_hydrazine->reaction monitoring Monitor by TLC reaction->monitoring cooling Cool to 0°C reaction->cooling monitoring->reaction Incomplete? filtration Vacuum Filtration cooling->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization Crude Product drying Dry Under Vacuum recrystallization->drying end_product Pure this compound drying->end_product

Caption: Workflow for the synthesis and purification of this compound.

G start Experiment Complete: Analyze Results check_yield Is Yield > 80%? start->check_yield check_purity Is Purity > 98%? check_yield->check_purity Yes low_yield_node Low Yield Issue check_yield->low_yield_node No impurity_node Impurity Issue check_purity->impurity_node No success Synthesis Successful check_purity->success Yes cause1 Incomplete Reaction? low_yield_node->cause1 sol1 Increase Reflux Time &/or Temperature cause1->sol1 Yes cause2 Poor Reagent Quality? cause1->cause2 No sol2 Use Fresh Hydrazine & Anhydrous Solvent cause2->sol2 Yes cause3 Unreacted Ester? impurity_node->cause3 sol3 Increase Hydrazine eq. & Reaction Time cause3->sol3 Yes cause4 Side Products? cause3->cause4 No sol4 Optimize Reagent Stoichiometry & Recrystallize cause4->sol4 Yes

Caption: Troubleshooting logic for this compound synthesis.

G cluster_reactants Reactants cluster_products Products Ester Pyrimidine-4-carboxylate Main_Product This compound (Desired Product) Ester->Main_Product Main Pathway (1:1 Reaction) Byproduct Diacylhydrazine (Byproduct) Ester->Byproduct Side Pathway (2:1 Reaction) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Main_Product Ester2->Byproduct Hydrazine_Limiting->Byproduct

Caption: Desired reaction pathway versus a potential byproduct formation pathway.

References

Technical Support Center: Scaling Up the Synthesis of Pyrimidine-4-carbohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Pyrimidine-4-carbohydrazide. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from bench-scale to preclinical production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction. 2. Poor quality of starting materials (Ethyl pyrimidine-4-carboxylate or hydrazine hydrate). 3. Insufficient reaction temperature or time.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting ester. 2. Verify Reagent Quality: Use fresh, anhydrous hydrazine hydrate and ensure the purity of the starting ester. 3. Optimize Reaction Conditions: Gradually increase the reflux temperature and/or extend the reaction time. Consider a slight excess of hydrazine hydrate.
Presence of a Significant Side-Product 1. Ring opening of the pyrimidine nucleus due to harsh reaction conditions (e.g., prolonged heating, high excess of hydrazine). 2. Formation of diacyl hydrazide if the starting material contains an acylating impurity.1. Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times. Use a smaller excess of hydrazine hydrate (e.g., 1.5-2 equivalents).[1] 2. Purify Starting Material: Ensure the ethyl pyrimidine-4-carboxylate is free from acylating agents.
Product is an Oil or Fails to Crystallize 1. Presence of unreacted starting materials or solvent. 2. Formation of impurities that inhibit crystallization.1. Ensure Complete Reaction and Solvent Removal: Confirm full conversion via TLC and ensure all ethanol is removed under reduced pressure. 2. Purification: Attempt to purify a small sample via column chromatography to isolate the pure product and induce crystallization. Seeding the bulk material with these crystals may help.
Difficulty in Removing Excess Hydrazine Hydrate Hydrazine hydrate can be difficult to remove due to its high boiling point and affinity for the product.1. Azeotropic Removal: Co-evaporate the crude product with a high-boiling point solvent like toluene or xylene under reduced pressure. 2. Washing: Thoroughly wash the crude solid with a solvent in which the product is sparingly soluble but hydrazine is soluble, such as cold isopropanol or a mixture of ethanol and ether.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the scale-up synthesis of this compound?

A1: The most common and commercially available starting material is Ethyl pyrimidine-4-carboxylate. It readily undergoes hydrazinolysis to form the desired product.

Q2: What are the critical safety precautions when working with hydrazine hydrate at a larger scale?

A2: Hydrazine hydrate is toxic and potentially explosive.[2] All work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid contact with oxidizing agents. For scale-up, a thorough risk assessment should be performed, and appropriate engineering controls should be in place.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The disappearance of the starting ester spot and the appearance of a new, more polar spot for the product indicates reaction progression.

Q4: What is the best method for purifying the final product at scale?

A4: Recrystallization is the most effective and scalable method for purifying this compound. Ethanol is a commonly used solvent for this purpose. The crude product should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.

Q5: What are the typical storage conditions for this compound?

A5: this compound should be stored in a cool, dry place, protected from light.[3][4] Recommended storage is at 0-8 °C.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses of carbohydrazides from their corresponding esters.[5]

Materials and Equipment:

  • Ethyl pyrimidine-4-carboxylate

  • Hydrazine hydrate (85-99% solution)

  • Anhydrous Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size for the intended scale, dissolve Ethyl pyrimidine-4-carboxylate (1 equivalent) in anhydrous ethanol (e.g., 10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.

  • Isolation of Crude Product: Reduce the solvent volume by approximately half using a rotary evaporator. The product may precipitate upon cooling. If not, slowly add the concentrated reaction mixture to ice-cold water to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by filtration and dry them under vacuum.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by:

  • ¹H NMR: To confirm the proton environment.

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify characteristic functional groups (e.g., N-H, C=O).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

  • HPLC: To determine the final purity.[3]

Quantitative Data

Table 1: Reactant Stoichiometry and Theoretical Yield for Different Scales

ScaleEthyl pyrimidine-4-carboxylate (g)MolesHydrazine Hydrate (1.5 eq, mL)Anhydrous Ethanol (mL)Theoretical Yield (g)
Lab Scale10.00.0664.91009.1
Pilot Scale100.00.65749.0100090.8
Preclinical500.03.285245.05000453.9

Table 2: Typical Yields and Purity

ParameterValue
Typical Yield 80-90%
Purity (after recrystallization) >98% (by HPLC)
Melting Point ~152-154 °C

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification Start Ethyl pyrimidine-4-carboxylate + Anhydrous Ethanol Add_Hydrazine Add Hydrazine Hydrate (1.5-2.0 eq) Start->Add_Hydrazine Reflux Reflux at 80-85°C for 6-8 hours Add_Hydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate in vacuo Cool->Concentrate Precipitate Precipitate in Ice-Water Concentrate->Precipitate Filter_Wash_Crude Filter and Wash Crude Product Precipitate->Filter_Wash_Crude Recrystallize Recrystallize from Hot Ethanol Filter_Wash_Crude->Recrystallize Filter_Wash_Pure Filter and Wash Pure Crystals Recrystallize->Filter_Wash_Pure Dry Dry under Vacuum Filter_Wash_Pure->Dry Final_Product Pure this compound Dry->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_TLC Is the starting material consumed on TLC? Low_Yield->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction No Harsh_Conditions Are reaction conditions too harsh? Check_TLC->Harsh_Conditions Yes Check_Reagents Are reagents of high purity? Incomplete_Reaction->Check_Reagents Poor_Reagents Poor Reagent Quality Check_Reagents->Poor_Reagents No Optimize_Conditions Increase reaction time and/or temperature Check_Reagents->Optimize_Conditions Yes Use_New_Reagents Use fresh/purified starting materials Poor_Reagents->Use_New_Reagents Product_Decomposition Product Decomposition Moderate_Conditions Reduce temperature and excess hydrazine Product_Decomposition->Moderate_Conditions Harsh_Conditions->Product_Decomposition Yes Proceed to Work-up Proceed to Work-up Harsh_Conditions->Proceed to Work-up No

References

Validation & Comparative

A Comparative Analysis of Pyrimidine-4-Carbohydrazide Derivatives and Isoniazid as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel antitubercular agents that can overcome existing resistance mechanisms and offer improved safety profiles. This guide provides an objective comparison of a promising class of compounds, pyrimidine-4-carbohydrazide derivatives, with the first-line antitubercular drug, isoniazid (INH). This analysis is supported by experimental data on their efficacy and cytotoxicity, detailed experimental protocols, and visualizations of their mechanisms of action.

Executive Summary

Isoniazid, a cornerstone of tuberculosis treatment for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Resistance to isoniazid frequently arises from mutations in the katG gene, preventing this activation.[5][6][7][8] this compound derivatives have emerged as a promising alternative. Several studies have demonstrated their potent in vitro activity against Mycobacterium tuberculosis, with some derivatives exhibiting superior or comparable efficacy to isoniazid, including against isoniazid-resistant strains.[9][10] A key advantage of many of these derivatives is their proposed mechanism of action as direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), bypassing the need for KatG activation and thus circumventing a common resistance pathway.[5][11] Furthermore, certain this compound derivatives have shown a favorable safety profile in preliminary studies.[9]

Data Presentation: Antitubercular Activity and Cytotoxicity

The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC50) of selected this compound derivatives compared to isoniazid. Lower MIC values indicate higher antitubercular potency, while higher IC50 values suggest lower cytotoxicity and a better safety profile.

Compound/DrugTarget StrainMIC (µg/mL)MIC (µM)Reference
Isoniazid M. tuberculosis H37Rv0.05 - 0.20.36 - 1.46[12]
INH-resistant M. tuberculosis>64>466[13]
This compound Derivative 1 M. tuberculosis H37Rv0.125-[10]
Rifampicin-resistant M. tuberculosis0.25-[10]
This compound Derivative 2 M. tuberculosis H37Rv≤0.25-[9]
MDR M. tuberculosis≥8-[9]
Indole-pyridine Hydrazide-hydrazone 1 M. tuberculosis H37Rv0.05 - 2-[12]
INH-resistant M. tuberculosis CN-402 - 5-[12]

Table 1: Comparative Antitubercular Activity (MIC) of Isoniazid and this compound Derivatives.

Compound/DrugCell LineIC50 (µM)Reference
Isoniazid Vero>965
This compound Derivative (Diphenyl ether analogue) -No significant haemolysis at 125 µM[9]
This compound Derivative (Biphenyl analogue) -No significant haemolysis at 125 µM[9]

Table 2: Comparative Cytotoxicity (IC50) of Isoniazid and this compound Derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • M. tuberculosis H37Rv culture

  • Test compounds and Isoniazid

  • Alamar Blue reagent

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds and isoniazid in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include a drug-free control well and a sterile control well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Determination of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds and Isoniazid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed Vero cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Expose the cells to serial dilutions of the test compounds and isoniazid for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mechanism of Action

Isoniazid: A Prodrug Requiring Activation

Isoniazid's mechanism of action is a two-step process. First, the prodrug is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation leads to the formation of an isonicotinic acyl-NAD adduct. This adduct then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.

Isoniazid_Activation_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD_Adduct Isonicotinic Acyl-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Isoniazid Activation and InhA Inhibition Pathway.

This compound Derivatives: Direct InhA Inhibitors

In contrast to isoniazid, many this compound derivatives are proposed to be direct inhibitors of InhA.[5][11] This means they do not require prior activation by KatG. By directly binding to InhA, these compounds can inhibit mycolic acid synthesis, even in strains of M. tuberculosis that have developed resistance to isoniazid through mutations in the katG gene. This direct mechanism of action represents a significant advantage in combating drug-resistant tuberculosis.

Pyrimidine_Inhibition_Pathway Pyrimidine_Derivative This compound Derivative InhA InhA (Enoyl-ACP Reductase) Pyrimidine_Derivative->InhA Direct Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Direct Inhibition of InhA by this compound Derivatives.

Conclusion

This compound derivatives represent a promising class of antitubercular agents that show considerable potential to address the challenges posed by isoniazid resistance. Their potent activity against both drug-sensitive and, in some cases, drug-resistant strains of M. tuberculosis, coupled with a potentially favorable safety profile, makes them attractive candidates for further development. Their proposed mechanism of direct InhA inhibition offers a clear advantage over the prodrug isoniazid, which is susceptible to resistance mechanisms involving impaired activation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in the fight against tuberculosis.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Pyrimidine-4-Carbohydrazide Schiff Bases and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, the quest for novel anticancer agents with enhanced efficacy and reduced side effects is a perpetual endeavor. In this context, Pyrimidine-4-carbohydrazide Schiff bases have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of these Schiff bases with established chemotherapeutic drugs, supported by experimental data and detailed protocols to aid in further research and evaluation.

The core structure of these compounds, featuring a pyrimidine ring linked to a carbohydrazide and an imine group (Schiff base), offers a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with varying biological activities. Numerous studies have highlighted their potential to inhibit cancer cell proliferation, and in some cases, exhibit comparable or even superior activity to conventional drugs such as Doxorubicin and Cisplatin.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound Schiff bases against different human cancer cell lines, alongside the IC50 values of standard anticancer drugs for a direct comparison. The data is compiled from multiple in vitro studies, and it is crucial to note that variations in experimental conditions can influence the results.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrimidine Schiff Base Derivative 1 MCF-7 (Breast)1.425-Fluorouracil1.71
A549 (Lung)1.985-Fluorouracil10.32
Caco-2 (Colon)9.505-Fluorouracil20.22
Pyrimidine Schiff Base Derivative 2 HepG-2 (Liver)53.52 - 94.05Doxorubicin8.17
Pyrimidine Schiff Base Derivative 3 MCF-7 (Breast)0.250--
HepG-2 (Liver)0.784--
Pyrimidine Schiff Base Complex (C4) Human Breast Cancer73.05 µg/mL--
Doxorubicin MCF-7 (Breast)7.67--
HepG-2 (Liver)8.28--
A549 (Lung)6.62--
Cisplatin HeLa (Cervical)---
A549 (Lung)---

Note: The specific structures of the Pyrimidine Schiff Base Derivatives are detailed in the cited literature. The activity of some compounds is presented in µg/mL and should be converted to µM for a direct comparison if the molecular weight is known.

Experimental Protocols

The determination of anticancer activity, primarily through cytotoxicity assays, is a cornerstone of anticancer drug screening. The two most common methods employed in the cited studies are the MTT and SRB assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound Schiff bases or standard drugs) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vitro anticancer activity screening of novel compounds.

anticancer_screening_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_line Cancer Cell Lines (e.g., MCF-7, HeLa, A549) seeding Cell Seeding in 96-well plates cell_line->seeding incubation1 24h Incubation (Adhesion) seeding->incubation1 treatment Addition to Cells incubation1->treatment compounds This compound Schiff Bases & Standard Drugs dilution Serial Dilutions compounds->dilution dilution->treatment incubation2 48-72h Incubation treatment->incubation2 assay_choice MTT or SRB Assay incubation2->assay_choice reagent_addition Reagent Addition assay_choice->reagent_addition incubation3 Incubation reagent_addition->incubation3 measurement Absorbance Measurement incubation3->measurement calculation Calculation of % Viability/ % Growth Inhibition measurement->calculation ic50 IC50 Determination calculation->ic50 comparison Comparison of Activity ic50->comparison

Caption: General workflow for in vitro anticancer activity screening.

Signaling Pathways in Cancer and Potential Targets

While the precise mechanisms of action for many this compound Schiff bases are still under investigation, several studies suggest their involvement in key signaling pathways that regulate cell proliferation, apoptosis, and survival. The diagram below illustrates a simplified overview of common signaling pathways implicated in cancer, which may be targeted by these novel compounds.

cancer_signaling_pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_nucleus Nucleus growth_factors Growth Factors receptor Receptor Tyrosine Kinases (e.g., EGFR) growth_factors->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription gene_expression Gene Expression transcription->gene_expression proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival apoptosis Apoptosis Inhibition gene_expression->apoptosis

Caption: Simplified overview of cancer-related signaling pathways.

Pyrimidine-4-carbohydrazide Derivatives as Selective DPP-IV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrimidine-4-carbohydrazide derivatives as selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. The following sections detail their performance against other alternatives, supported by experimental data, and provide insights into the underlying methodologies.

Introduction to DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a significant class of oral anti-diabetic drugs for the management of type 2 diabetes mellitus.[2][3] The pyrimidine scaffold is a versatile core in medicinal chemistry, and its derivatives have been explored as potential DPP-IV inhibitors.[4]

Comparative Inhibitory Activity

A key study by Jadhav et al. (2023) synthesized and evaluated a series of 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives.[5] The results highlighted two compounds, 4c and 5b , as having notable inhibitory activity.

Table 1: In Vitro DPP-IV Inhibitory Activity of this compound Derivatives [5]

CompoundSubstituents% Inhibition at 50 µMIC50 Value (µM)
4c 2-fluoro phenyl, 2-methoxy phenyl60.40 ± 0.0834.94
5b 2,4-difluoro phenyl, 2-hydroxy phenyl70.70 ± 0.3728.13
Sitagliptin --0.684

Note: Sitagliptin is a well-established DPP-IV inhibitor and is used here as a reference for comparison. The IC50 value for Sitagliptin is sourced from a separate study for comparative purposes.[6]

The data indicates that while these this compound derivatives show promise, their in vitro potency is lower than that of the established drug, Sitagliptin. However, their potential as lead compounds for the development of new anti-diabetic agents is significant.

In Vivo Efficacy

The most promising compounds from the in vitro assays were further evaluated for their in vivo anti-diabetic activity in an animal model of type 2 diabetes.[5] Compound 5b was administered to diabetic animals and its effect on serum blood glucose levels was compared with the control and a group treated with Sitagliptin.

Table 2: In Vivo Antihyperglycemic Activity of Compound 5b [5]

Treatment GroupDoseSerum Blood Glucose Level (mg/dL) on Day 21
Diabetic Control-280.00 ± 13.29
Compound 5b 50 mg/kg157.33 ± 5.75
Sitagliptin 10 mg/kg133.50 ± 11.80

These findings suggest that the synthesized this compound derivative 5b exhibits significant hypoglycemic potential in an in vivo setting, showing a considerable reduction in blood glucose levels compared to the diabetic control.[5]

Experimental Protocols

The validation of these compounds as DPP-IV inhibitors relies on robust experimental methodologies. The following is a generalized protocol for an in vitro DPP-IV enzyme inhibition assay based on commonly used methods.

In Vitro DPP-IV Enzyme Inhibition Assay Protocol

Principle: This assay is a fluorometric method that measures the activity of DPP-IV through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The cleavage of the substrate by DPP-IV releases the fluorescent AMC molecule, and the increase in fluorescence intensity is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Substrate: H-Gly-Pro-AMC

  • DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test Compounds (this compound derivatives)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DPP-IV enzyme in the assay buffer.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate in the assay buffer.

    • Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.

    • Perform serial dilutions of the test compounds and positive control to achieve a range of desired concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the diluted test compounds or positive control to the respective wells.

    • Include a control group with only the enzyme and substrate (100% activity) and a blank group with only the substrate.

    • Add the DPP-IV enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Pathway cluster_0 Incretin Hormones cluster_1 Pancreatic Islets GLP1 GLP-1 DPP4 DPP-IV (Dipeptidyl Peptidase-IV) GLP1->DPP4 Inactivation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Inactivation GIP->Insulin Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis Inhibitor This compound Derivative Inhibitor->DPP4 Inhibition

Caption: Signaling pathway illustrating the role of DPP-IV in incretin hormone inactivation and the mechanism of DPP-IV inhibitors.

Experimental Workflow for In Vitro DPP-IV Inhibition Assay

a A Reagent Preparation (Enzyme, Substrate, Inhibitors) B Assay Plate Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (37°C) B->C D Reaction Initiation (Add Substrate) C->D E Incubation (37°C) D->E F Fluorescence Measurement (Ex: 350-360nm, Em: 450-465nm) E->F G Data Analysis (% Inhibition, IC50 Calculation) F->G

Caption: A generalized experimental workflow for the in vitro DPP-IV inhibition assay.

Comparative Logic of Inhibitor Potency

G cluster_0 Inhibitor Potency cluster_1 Therapeutic Outcome a Lower IC50 Value b Higher Binding Affinity to DPP-IV a->b c More Effective Inhibition b->c d Increased Active Incretin Levels c->d e Improved Glycemic Control d->e

References

Comparative Analysis of Pyrimidine-4-carbohydrazide Analogs: A Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrimidine-4-carbohydrazide analogs have emerged as a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of novel therapeutics.

Anticancer Activity of this compound Hydrazone Analogs

A series of novel 2,4-diarylaminopyrimidine-based hydrazones have been synthesized and evaluated for their anti-thyroid cancer activity. The core structure involves a pyrimidine ring substituted at the 4-position with a carbohydrazide moiety, which is further derivatized to form various hydrazones. The general structure-activity relationship suggests that the nature of the substituent on the hydrazone moiety plays a crucial role in the cytotoxic activity of these compounds.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of a selection of 2,4-diarylaminopyrimidine hydrazone derivatives was assessed against the FAK-overexpressing TPC-1 thyroid cancer cell line using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDR Group on HydrazoneTPC-1 IC50 (µM)[1]
14a Phenyl0.435
14c 4-Fluorophenyl0.133
14f 4-Chlorophenyl0.113
14g 4-Bromophenyl0.125
14j 4-Methylphenyl0.215
14k 4-Methoxyphenyl0.321
14ac Methylated 4-FluorophenylSignificantly attenuated activity
14ad Methylated 4-ChlorophenylSignificantly attenuated activity
TAE-226 (Reference) -0.158

Key SAR Observations for Anticancer Activity:

  • Halogen Substitution: The introduction of a halogen (F, Cl, Br) at the para-position of the phenyl ring of the hydrazone moiety generally enhances cytotoxic activity. Compound 14f (4-chlorophenyl) exhibited the most potent activity with an IC50 value of 0.113 µM.[1]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (14j ) or methoxy (14k ), at the para-position resulted in a decrease in activity compared to the halogenated analogs.[1]

  • Methylation of Hydrazone: Methylation of the hydrazone moiety, as seen in compounds 14ac and 14ad , led to a significant reduction in antiproliferative activity, suggesting that the N-H proton of the hydrazone may be important for target binding.[1]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds compound_prep->treat_cells incubation_treatment Incubate for 48-72h treat_cells->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity of this compound Analogs

The antimicrobial potential of this compound derivatives has also been explored, with studies demonstrating their efficacy against a range of bacterial strains. The general synthesis involves the reaction of a this compound core with various aldehydes to produce a series of hydrazones.

Comparative Antimicrobial Data

The antibacterial activity of a series of (E)-N'-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives was evaluated using the agar well diffusion method. The diameter of the zone of inhibition is indicative of the antimicrobial potency.

Compound IDR Group on BenzylideneZone of Inhibition (mm) vs. E. coli[4]Zone of Inhibition (mm) vs. S. aureus[4]
8a 4-Fluorophenyl2524
8b 4-Chlorophenyl2826
8c 4-Bromophenyl2628
8d 4-(Trifluoromethyl)phenyl3332
8e 2,4-Dichlorophenyl3230
8f 3,4,5-Trimethoxyphenyl3031
8g 2-Nitrophenyl1816
8h 3-Nitrophenyl2018
Norfloxacin (Reference) -3534

Key SAR Observations for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenyl ring, such as trifluoromethyl (8d ) and dichloro (8e ), resulted in excellent antibacterial activity.[4]

  • Halogen Substitution: Similar to the anticancer analogs, halogen substitution (F, Cl, Br) on the phenyl ring led to good to excellent activity.[4]

  • Electron-Donating Groups: The trimethoxy-substituted analog (8f ) also showed potent activity, suggesting that the electronic properties of the substituents significantly influence antimicrobial efficacy.[4]

  • Nitro Group Position: The position of the nitro group was found to be important, with the 3-nitro analog (8h ) showing slightly better activity than the 2-nitro analog (8g ), although both were less active than the halogenated and trifluoromethyl derivatives.[4]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[5][6]

Principle: An antimicrobial agent placed in a well on an agar plate previously inoculated with a microorganism will diffuse into the agar and inhibit the growth of the organism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[7]

  • Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.[7][8]

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[5][8]

  • Compound Addition: A fixed volume of the test compound solution (at a known concentration) is added to each well.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete inhibition is measured in millimeters.[4]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Measurement prepare_inoculum Prepare Standardized Microbial Inoculum prepare_plates Prepare Agar Plates inoculate_plate Inoculate Agar Surface prepare_plates->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_plates Incubate Plates add_compound->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones

Workflow for the Agar Well Diffusion Assay.

Apoptosis Signaling Pathway

Many anticancer agents, including pyrimidine derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A simplified representation of the intrinsic (mitochondrial) apoptosis pathway is shown below. This pathway is often activated by cellular stress, such as that induced by chemotherapeutic agents.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome chemo Chemotherapeutic Agent (this compound analog) bax Bax/Bak Activation chemo->bax bcl2 Bcl-2/Bcl-xL Inhibition chemo->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 apoptosome->cas3 cleavage active_cas3 Active Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis cleavage of cellular substrates

References

Comparative Docking Analysis of Pyrimidine-4-Carbohydrazide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Pyrimidine-4-carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a wide spectrum of biological activities. Their structural versatility allows for diverse modifications, leading to the development of potent agents targeting various pathological conditions. This guide provides a comparative overview of in silico molecular docking studies of this compound and related pyrimidine derivatives, with a particular focus on their potential as anticancer agents. By examining their binding affinities and interaction patterns with key biological targets, we aim to furnish researchers and drug development professionals with valuable insights to guide future design and optimization of this promising scaffold.

Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a biological target. The following tables summarize quantitative data from various studies, showcasing the docking performance of this compound and other pyrimidine derivatives against crucial targets in cancer, including DNA, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

This compound Schiff Base Derivatives vs. DNA

DNA is a significant target for many anticancer drugs. The following table presents the binding affinities of a series of nineteen Pyridine-4-Carbohydrazide Schiff base derivatives (INH01-INH19) against B-DNA.[1]

Compound IDBinding Affinity (kcal/mol)
INH01-7.6
INH02-7.7
INH03-8.1
INH04-7.6
INH05-7.5
INH06-7.8
INH07-7.9
INH08-7.7
INH09-8.2
INH10-7.8
INH11-7.9
INH12-7.8
INH13-7.9
INH14-8.3
INH15-8.0
INH16-7.9
INH17-8.0
INH18-7.9
INH19-8.4

Data sourced from a study on the DNA binding of Pyridine-4-Carbohydrazide derivatives.[1]

Pyrimidine Derivatives vs. Epidermal Growth Factor Receptor (EGFR)

EGFR is a key regulator of cell proliferation and is a well-established target in oncology. This table summarizes the docking scores of various pyrazolo[3,4-d]pyrimidine derivatives against the EGFR tyrosine kinase domain.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4 --[2]
15 -Leu718, Gly796, Lys745[2]
16 -Met793, Leu718, Gly796, Lys745[2]

Note: Specific docking scores were not provided in the source, but the compounds demonstrated significant inhibitory activity with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM for compounds 4, 15, and 16, respectively.[2]

Pyrimidine Derivatives vs. Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition is a key strategy in cancer therapy. The following table presents the docking results for a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives against CDK2.[6]

Compound IDBinding Energy (kcal/mol)Key Interacting Residues
8 -Leu83
14 -Leu83
15 -Leu83

Note: While specific binding energies are not detailed, the study highlights that all docked molecules formed a key hydrogen bond with Leu83. Compound 15 was the most potent inhibitor with an IC50 of 0.061 µM.[6]

Experimental Protocols: Molecular Docking

The following is a generalized methodology for performing molecular docking studies with this compound derivatives, synthesized from various research protocols.

1. Ligand Preparation:

  • The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • These 2D structures are then converted to 3D structures.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.

  • For docking with software like AutoDock, polar hydrogen atoms are added, and Gasteiger charges are computed. The rotatable bonds are defined to allow for conformational flexibility during the docking process. The final ligand structures are saved in the appropriate file format (e.g., PDBQT).

2. Protein Preparation:

  • The 3D crystal structure of the target protein (e.g., EGFR, CDK2, DNA) is retrieved from the Protein Data Bank (PDB).

  • All non-essential molecules, such as water molecules, co-crystallized ligands, and ions, are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein is saved in the PDBQT format for use in AutoDock.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are chosen to cover the entire binding pocket where the native ligand binds or a predicted binding site is located.

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina.

  • The Lamarckian Genetic Algorithm is a commonly employed search algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • The software calculates the binding affinity (docking score) for each generated pose. The number of binding modes to generate and the exhaustiveness of the search are set as input parameters.

5. Analysis of Results:

  • The docking results are analyzed based on the binding energy and the interaction patterns between the ligand and the protein. The pose with the lowest binding energy is generally considered the most favorable.

  • Intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the pyrimidine derivative and the amino acid residues in the active site, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing Key Pathways and Processes

To better understand the biological context of the targeted pathways and the experimental workflow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results Analyze Docking Scores (Binding Affinity) docking->results visualize Visualize Interactions (H-bonds, Hydrophobic) results->visualize

A generalized workflow for molecular docking studies.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and the point of inhibition.

cdk2_pathway CyclinE Cyclin E ActiveComplex CDK2/Cyclin E Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition (DNA Replication) E2F->G1_S_Transition Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->CDK2

Role of CDK2 in cell cycle progression and its inhibition.

References

Evaluating the Selectivity of Pyrimidine-4-carbohydrazide Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. Pyrimidine-4-carbohydrazide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. A crucial aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides an objective comparison of the performance of select this compound and structurally related derivatives, supported by experimental data, to aid researchers in this field.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of this compound and related derivatives has been evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key parameter for assessing cytotoxic activity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, provides a quantitative measure of a compound's cancer cell-specific toxicity. A higher SI value is indicative of greater selectivity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Pyridylpyrimidinyl SemicarbazideCompound 5lMCF-7 (Breast)9.15Normal Liver Cells535.79[1]
HepG2 (Liver)10.455.07[1]
This compoundCompound 12AMDA-MB-231 (Breast)Low µM rangeNormal CellsHardly toxicHigh[2]
Various Cancer LinesHigh pan-cytotoxicityHigh[2]
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629MCF-10a (Normal Breast)23.6714.5[3]
Compound 4iMCF-7 (Breast)1.841MCF-10a (Normal Breast)29.516.03[3]

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the mechanisms by which this compound derivatives exert their selective anticancer effects. These compounds appear to influence multiple cellular pathways, leading to cell cycle arrest and cell death.

Methuosis Induction and the MAPK/JNK Pathway

One notable mechanism of action for a specific 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, compound 12A, is the induction of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[2] This process was observed to be selective for cancer cells. The study further implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway in this process.[2]

methuosis_pathway Derivative_12A This compound Derivative (12A) Cancer_Cell Cancer Cell Derivative_12A->Cancer_Cell MAPK_JNK MAPK/JNK Pathway Activation Cancer_Cell->MAPK_JNK Vacuolation Macropinosome-derived Vacuolation MAPK_JNK->Vacuolation Methuosis Methuosis (Non-apoptotic cell death) Vacuolation->Methuosis

Caption: Proposed pathway of methuosis induction by a this compound derivative.
Cell Cycle Arrest

Structurally related pyridylpyrimidinyl semicarbazide derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[1] This disruption of the normal cell division cycle is a common mechanism for anticancer drugs, preventing the proliferation of rapidly dividing tumor cells.

cell_cycle_arrest Derivative Pyridylpyrimidinyl Semicarbazide Derivative Arrest Arrest Derivative->Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Cell_Division Cell Division M_Phase->Cell_Division Arrest->G2_Phase

Caption: G2/M cell cycle arrest induced by a pyrimidine derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The medium from the wells is replaced with 100 µL of the diluted compound solutions. A vehicle control (medium with the same concentration of solvent) and a blank control (medium only) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10 µL of MTT reagent is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: The medium is carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Derivatives Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 and Selectivity Index Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a cell density assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • This compound derivatives

  • 96-well flat-bottom sterile microplates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After the incubation period with the compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with 1% acetic acid to remove unbound dye and then air-dried.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing five times with 1% acetic acid. The plates are then air-dried.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth is calculated relative to the control cells, and the IC50 value is determined.

Conclusion

The available data suggest that this compound and its related derivatives are a promising scaffold for the development of selective anticancer agents. Several derivatives have demonstrated encouraging selectivity indices, indicating a favorable therapeutic window. The diverse mechanisms of action, including the induction of non-apoptotic cell death and cell cycle arrest, highlight the potential of these compounds to overcome resistance to conventional chemotherapies. Further research is warranted to expand the structure-activity relationship studies, optimize the selectivity, and fully elucidate the signaling pathways involved to advance these compounds towards clinical applications.

References

Unveiling the Antimicrobial Potential of Pyrimidine-4-Carbohydrazide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of emerging pyrimidine-4-carbohydrazide analogs reveals a promising class of compounds with a broad spectrum of antimicrobial activity. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear overview of their potential, supported by experimental data and detailed protocols. The findings indicate that strategic structural modifications to the this compound scaffold can significantly enhance efficacy against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of various pyrimidine-based compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several analogs. The data, summarized below, highlights the structure-activity relationships and the differential susceptibility of various microorganisms to these novel compounds.

Compound IDTarget MicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Analog 1 Staphylococcus aureusGram-positive2Ampicillin>1000
Bacillus subtilisGram-positive4Ampicillin>1000
Escherichia coliGram-negative8Ampicillin>1000
Candida albicansFungus16Clotrimazole125
Analog 2 Staphylococcus aureusGram-positive4Ampicillin>1000
Bacillus subtilisGram-positive8Ampicillin>1000
Escherichia coliGram-negative16Ampicillin>1000
Candida albicansFungus32Clotrimazole125
Analog 3 Staphylococcus aureusGram-positive16Ampicillin>1000
Bacillus subtilisGram-positive32Ampicillin>1000
Escherichia coliGram-negative64Ampicillin>1000
Candida albicansFungus64Clotrimazole125

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the comparative analysis of this compound analogs.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the synthesized pyrimidine derivatives was determined using the broth microdilution method.

1. Preparation of Microbial Inoculum:

  • Bacterial strains were cultured on nutrient agar plates and fungal strains on Sabouraud dextrose agar plates at 37°C for 24 hours.

  • A few colonies were then transferred to sterile saline solution, and the turbidity was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • The inoculum was further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The final concentrations typically ranged from 0.125 to 256 µg/mL.

3. Incubation:

  • Each well was inoculated with the prepared microbial suspension.

  • The plates were incubated at 37°C for 24 hours for bacteria and for 48 hours for Candida albicans.

4. Determination of MIC:

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism, as detected by the unaided eye.

  • A positive control (medium with inoculum but no compound) and a negative control (medium only) were included in each assay.

Workflow and Pathway Visualizations

To facilitate a clearer understanding of the research and development process for these novel antimicrobial agents, the following diagrams illustrate the key workflows.

Experimental Workflow for Antimicrobial Screening cluster_synthesis Compound Synthesis & Library Creation cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Starting Materials (e.g., this compound) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification library Compound Library Generation purification->library primary_screening Primary Screening (e.g., Agar Well Diffusion) library->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_screening Secondary Screening (MIC Determination) hit_identification->secondary_screening spectrum_determination Determination of Antimicrobial Spectrum secondary_screening->spectrum_determination cytotoxicity Cytotoxicity Assays spectrum_determination->cytotoxicity moa Mechanism of Action Studies spectrum_determination->moa lead_optimization Lead Optimization cytotoxicity->lead_optimization moa->lead_optimization

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of a chemical library.

This structured approach, from synthesis to detailed antimicrobial profiling, is crucial for the identification and development of new therapeutic agents to combat infectious diseases. The promising activity of this compound analogs warrants further investigation, including mechanism of action studies and in vivo efficacy trials, to fully elucidate their clinical potential.

In Vivo Efficacy of Pyrimidine-4-Carbohydrazide Derivatives: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of novel pyrimidine-4-carbohydrazide derivatives against standard-of-care drugs in anticancer and antimicrobial applications. This analysis is supported by experimental data and detailed methodologies to facilitate informed decision-making in preclinical research.

Anticancer Efficacy: Pyrimidine Derivatives Outperforming Standard Chemotherapy

Recent preclinical studies have demonstrated the potent antitumor activity of novel pyrimidine derivatives, in some cases exceeding the efficacy of established chemotherapeutic agents. These investigations, primarily utilizing xenograft mouse models, highlight the potential of this chemical class in oncology drug development.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo performance of select pyrimidine derivatives compared to standard anticancer drugs.

Compound/DerivativeCancer ModelAnimal ModelStandard DrugEfficacy of DerivativeEfficacy of Standard Drug
Thiazolo[5,4-d]pyrimidine 7a Human Gastric Carcinoma (HGC-27 Xenograft)BALB/c nude mice5-Fluorouracil (5-FU)88.7% Tumor Growth Inhibition (TGI)Significant tumor growth suppression
Pyrimidine-based Tubulin Inhibitor 8c Glioblastoma (GBM Xenograft)Immunocompromised miceTemozolomide (TMZ)66% Tumor Growth InhibitionDid not induce apoptosis at nM concentrations
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide 7 Breast Cancer (MDA-MB-231 Xenograft)Mouse modelNot specified in snippetSignificant inhibition of tumor growthNot applicable
Pyrimidine Derivative R2 Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA)Swiss albino mice5-Fluorouracil (5-FU)Significant reduction in tumor volume (outperformed 5-FU)Significant reduction in tumor volume
Experimental Protocols: Anticancer In Vivo Studies

The evaluation of anticancer efficacy in the cited studies typically follows a standardized protocol involving tumor xenograft models.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines such as HGC-27 (gastric), MDA-MB-231 (breast), and various glioblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum.[1][2][3]

  • Animal Models: Immunodeficient mice, such as BALB/c nude or other immunocompromised strains, are commonly used to prevent rejection of human tumor xenografts.[1][3] For certain cancer models like ascites carcinoma, Swiss albino mice are utilized.[4]

2. Tumor Induction:

  • Subcutaneous Xenografts: Cancer cells (typically 5 x 10^6 cells) are harvested and suspended in a sterile solution, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[1][3]

  • Ascites Model: For EAC and DLA models, tumor cells are injected intraperitoneally to induce ascetic tumor growth.[4]

3. Treatment Regimen:

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into control and treatment groups.[1]

  • Drug Administration: The pyrimidine derivatives are administered through various routes, including oral gavage (p.o.) or intraperitoneal (i.p.) injection, at specified dosages and frequencies (e.g., daily, every 3 days).[1][4] The control group receives the vehicle, and the standard drug group is treated with agents like 5-FU or TMZ at clinically relevant doses.[1][3]

4. Efficacy Evaluation:

  • Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.[1]

  • Tumor Growth Inhibition (TGI): The percentage of TGI is calculated to quantify the antitumor effect of the treatment compared to the control group.

  • Survival Analysis: In some studies, the overall survival of the animals is monitored as a primary endpoint.

  • Haematological Parameters: In models like the EAC and DLA, haematological parameters (RBC, WBC, hemoglobin) are analyzed to assess the systemic effects of the treatment.[4]

Mechanism of Action: Targeting Key Cancer Pathways

Several pyrimidine derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation and survival. One of the key mechanisms identified is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[1][3]

Topoisomerase II Inhibition Pathway

Topoisomerase_II_Inhibition Topoisomerase II Inhibition by Pyrimidine Derivatives cluster_cell Cancer Cell Pyrimidine_Derivative Pyrimidine Derivative Topoisomerase_II Topoisomerase II Pyrimidine_Derivative->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Enables DSB DNA Double-Strand Breaks Topoisomerase_II->DSB Inhibition leads to Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Pyrimidine derivatives can inhibit Topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Experimental Workflow for In Vivo Anticancer Efficacy

experimental_workflow_anticancer Workflow for In Vivo Anticancer Efficacy Assessment cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Cell_Culture Cancer Cell Culture Tumor_Induction Tumor Induction (Subcutaneous Injection) Cell_Culture->Tumor_Induction Animal_Model Select Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Induction Randomization Randomization of Animals Tumor_Induction->Randomization Treatment Treatment with Pyrimidine Derivative vs. Standard Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis (TGI, Survival) Tumor_Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for assessing the in vivo anticancer efficacy of pyrimidine derivatives.

Antimicrobial Efficacy: A Promising but Less Explored Frontier In Vivo

While numerous studies have highlighted the in vitro antimicrobial potential of this compound derivatives against a range of pathogens, comprehensive in vivo efficacy data remains limited. The available research primarily focuses on the broader class of pyrimidine derivatives.

Comparative In Vitro Antimicrobial Activity

The following table summarizes the in vitro antibacterial activity of a specific series of pyrimidine-carbohydrazide derivatives.

Compound SeriesBacterial StrainsStandard DrugIn Vitro Activity (Zone of Inhibition)
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8d, 8e, 8f) E. coli (Gram-negative), S. aureus (Gram-positive)Norfloxacin30–33 mm
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8d, 8e, 8f) P. aeruginosa (Gram-negative), S. pyogenes (Gram-positive)Norfloxacin22–25 mm

Note: The results for the standard drug Norfloxacin are not detailed in the provided snippets but it was used as a reference.[5]

Experimental Protocols: Antimicrobial In Vivo Studies (General for Antimicrobial Agents)

Standard protocols for evaluating the in vivo efficacy of antimicrobial agents often involve murine infection models.

1. Bacterial Culture and Animal Models:

  • Bacterial Strains: Clinically relevant bacterial strains, including multidrug-resistant isolates of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, are used.[6][7]

  • Animal Models: Murine models, such as BALB/c mice, are commonly employed for systemic or localized infection studies.[6][7]

2. Infection Establishment:

  • Systemic Infection: A lethal or sub-lethal dose of the bacterial suspension is administered to the animals, typically via intraperitoneal injection.

  • Localized Infection (e.g., Pneumonia): For respiratory infections, bacteria are instilled intratracheally.[8] For wound infections, a pre-colonized catheter may be implanted subcutaneously.[6]

3. Treatment and Evaluation:

  • Treatment: A few hours post-infection, treatment is initiated with the test compound and a standard antibiotic (e.g., ciprofloxacin, amikacin) administered via an appropriate route (e.g., subcutaneous, intraperitoneal).[6][7]

  • Efficacy Metrics: The primary endpoints include survival rate and the reduction of bacterial load (measured in Colony Forming Units, CFU) in target organs (e.g., lungs, spleen, blood) at specific time points post-treatment.[9]

Experimental Workflow for In Vivo Antimicrobial Efficacy

experimental_workflow_antimicrobial Workflow for In Vivo Antimicrobial Efficacy Assessment cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Bacterial_Culture Bacterial Strain Culture Infection_Model Establish Infection Model (e.g., Systemic, Localized) Bacterial_Culture->Infection_Model Animal_Model Select Murine Model Animal_Model->Infection_Model Treatment_Groups Administer Test Compound and Standard Antibiotic Infection_Model->Treatment_Groups Outcome_Measurement Measure Outcomes (Survival, Bacterial Load) Treatment_Groups->Outcome_Measurement Data_Comparison Compare Efficacy to Standard Outcome_Measurement->Data_Comparison Conclusion Determine In Vivo Efficacy Data_Comparison->Conclusion

Caption: A generalized workflow for assessing the in vivo antimicrobial efficacy of new compounds.

Conclusion

This compound derivatives and their related pyrimidine analogues represent a promising class of therapeutic agents. In the realm of oncology, several derivatives have demonstrated significant in vivo efficacy, often comparable or superior to standard chemotherapeutic drugs, by targeting fundamental cancer pathways. While the in vivo antimicrobial potential of the specific this compound subclass is yet to be fully elucidated, strong in vitro activity warrants further investigation in preclinical infection models. The experimental frameworks and comparative data presented in this guide offer a valuable resource for advancing the research and development of this versatile chemical scaffold.

References

Validating the Mechanism of Action of Pyrimidine-4-Carbohydrazide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant diseases necessitates the continuous development of novel therapeutic agents. Pyrimidine-4-carbohydrazide derivatives have garnered significant interest in medicinal chemistry due to their versatile molecular framework and broad spectrum of biological activities. This guide provides a comparative analysis of the mechanism of action of these compounds, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.

Introduction to this compound Derivatives

The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] When hybridized with a carbohydrazide moiety, the resulting this compound structure serves as a versatile template for developing agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4][5] The core structure's adaptability allows for modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[1]

Mechanism of Action: Enzyme Inhibition

A primary mechanism of action for many pyrimidine-based compounds, including this compound derivatives, is the inhibition of key metabolic enzymes.[2][4] These compounds can interact with the active sites of enzymes, disrupting their catalytic activity and interfering with biological pathways crucial for disease progression. For instance, various pyrimidine derivatives have shown potent inhibitory effects against enzymes like cyclooxygenases (COX-1 and COX-2) in inflammation, cholinesterases in neurodegenerative diseases, and α-glucosidase/α-amylase in diabetes.[2][4][5][6][7]

The general mechanism of enzyme inhibition can be visualized as follows:

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Pyrimidine Derivative Enzyme Enzyme Product Product Enzyme->Product Catalyzes Inhibited_Enzyme Inhibited Enzyme Substrate Substrate Substrate->Enzyme Binds to Inhibitor This compound Derivative Inhibitor->Enzyme Binds and Blocks Active Site

Caption: General mechanism of competitive enzyme inhibition.

Comparative Performance Data

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). Lower values indicate higher potency. The following tables compare the inhibitory activities of various pyrimidine derivatives against different enzyme targets.

Table 1: Inhibition of Cholinesterases by Pyrimidine Derivatives

Compound ClassTarget EnzymeKᵢ (nM) RangeReference Compound
Pyrimidine DerivativesAcetylcholinesterase (AChE)33.15 ± 4.85 to 52.98 ± 19.86Standard AChE Inhibitors
Pyrimidine DerivativesButyrylcholinesterase (BChE)31.96 ± 8.24 to 69.57 ± 21.27Standard BChE Inhibitors
Data sourced from a study on novel pyrimidine derivatives.[4]

Table 2: Inhibition of Carbonic Anhydrase Isoenzymes by Pyrimidine Derivatives

Compound ClassTarget EnzymeKᵢ (nM) RangeReference Compound
Pyrimidine DerivativesCarbonic Anhydrase I (hCA I)39.16 ± 7.70 to 144.62 ± 26.98Acetazolamide
Pyrimidine DerivativesCarbonic Anhydrase II (hCA II)18.21 ± 3.66 to 136.35 ± 21.48Acetazolamide
Data sourced from a study on novel pyrimidine derivatives.[4]

Table 3: Inhibition of Diabetes-Related Enzymes by Pyrimidine Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference Compound (Acarbose)
Derivative 4 (fluoro-substituted)α-glucosidase12.16 ± 0.1210.60 ± 0.17
Derivative 4 (fluoro-substituted)α-amylase11.13 ± 0.1211.30 ± 0.12
Derivative 14α-glucosidase30.12 ± 0.1310.60 ± 0.17
Derivative 14α-amylase33.18 ± 0.1411.30 ± 0.12
Data sourced from a study on pyrimidine derivatives as dual α-glucosidase and α-amylase inhibitors.[8]

Experimental Protocols

Validating the mechanism of action requires robust experimental methodologies. Below are protocols for key in vitro assays.

High-Throughput Screening (HTS) for Small-Molecule Inhibitors

This protocol outlines the general steps for identifying therapeutic small-molecule inhibitors against a specific target, such as drug-resistant cancer cells.[9][10]

Objective: To screen a library of compounds to identify "hits" that inhibit a biological process of interest.

Methodology:

  • Cell Model Construction:

    • Select a cell line relevant to the disease model (e.g., a cancer cell line for anticancer drug screening).[9]

    • If screening for resistance breakers, establish a drug-resistant cell line by gradually exposing the cells to increasing concentrations of a target drug over 3-6 months.[9]

    • Confirm resistance by assessing the half-maximal inhibitory concentration (IC₅₀), which should be significantly higher than in the parental, sensitive cell line.[9]

  • Chemical Screening:

    • Seed the cells in 96-well or 384-well plates.

    • Treat the cells with compounds from a small-molecule library at a fixed concentration (e.g., 10 µM).[1] Include appropriate controls (e.g., vehicle-only, positive control inhibitor).

    • Incubate for a predetermined period (e.g., 48-72 hours).

  • Data Acquisition and Analysis:

    • Assess cell viability using an appropriate assay, such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay.[6][9]

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • Identify "hit" compounds that exceed a predefined inhibition threshold.

  • Hit Validation:

    • Confirm the activity of hit compounds through dose-response experiments to determine their IC₅₀ values.

    • Perform secondary assays to rule out off-target effects or compound-specific issues (e.g., autofluorescence).

G cluster_workflow Screening Workflow start Small Molecule Library screen High-Throughput Screening (HTS) start->screen analysis Data Analysis (% Inhibition) screen->analysis hits Hit Identification analysis->hits validation Dose-Response (IC50 Determination) hits->validation Primary Hits secondary Secondary Assays (Mechanism Validation) validation->secondary Confirmed Hits

Caption: A typical workflow for high-throughput screening.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the IC₅₀ or Kᵢ of a compound against a purified enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare serial dilutions of the compound to create a range of concentrations.

    • Prepare buffers, the purified enzyme, and the enzyme's specific substrate.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing the different concentrations of the test compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). For example, the TMPD oxidation assay can be used for COX enzymes.[6]

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Structure-Activity Relationship (SAR)

Computational tools are often used to predict how structural modifications to a core scaffold like this compound will impact its therapeutic potential.[3][11][12] By varying the "R" groups attached to the core, researchers can enhance properties like target binding, cell permeability, and metabolic stability.[3]

G cluster_mods Structural Modifications cluster_props Influence on Properties Core This compound Core Scaffold R1 R1 Group (e.g., Phenyl Ring) Core->R1 Modify R2 R2 Group (e.g., Alkyl Chain) Core->R2 Modify R3 R3 Group (e.g., Halogen) Core->R3 Modify Potency Increased Potency R1->Potency Selectivity Target Selectivity R2->Selectivity ADME Improved ADME Profile R3->ADME

Caption: Structure-activity relationship (SAR) logic.

Conclusion

This compound-based compounds represent a promising class of molecules with diverse therapeutic potential, largely driven by their ability to inhibit various enzymes. Validating their specific mechanism of action through systematic screening and robust in vitro and in vivo assays is critical for their development as clinical candidates. The comparative data and protocols presented in this guide offer a framework for researchers to effectively evaluate these compounds and advance the discovery of new, potent, and selective therapeutic agents.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Pyrimidine-4-carbohydrazide, a hydrazide derivative, necessitates careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, ensuring compliance with safety protocols for hazardous chemical waste.

Hazard Profile and Safety First

This compound is classified as a hazardous substance. The available safety information indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood. Essential personal protective equipment (PPE) includes chemical-resistant gloves, a lab coat, and safety goggles.

Disposal as Hazardous Waste

The primary and mandatory disposal route for this compound is through an approved hazardous waste disposal plant[1][2]. This ensures that the chemical is managed and treated in a way that minimizes its impact on the environment and public health. It is crucial to adhere to all federal, state, and local regulations governing hazardous waste.

Step-by-Step Disposal Protocol

  • Segregation and Storage:

    • Store waste this compound in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical and stored in a designated satellite accumulation area within the laboratory.

    • Do not mix with other incompatible waste streams.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with a clear and accurate description of the waste, including the name "this compound" and its CAS number (39513-54-7).

In-Lab Neutralization: A Cautious Approach

For small quantities or in situations where immediate neutralization is deemed necessary, chemical degradation through oxidation can be considered. This procedure is based on general protocols for hydrazine compounds and should be performed with extreme caution and on a small scale initially to verify its effectiveness and safety for this compound.

Experimental Protocol for Neutralization (Adapted from Hydrazine Neutralization Protocols)

This protocol is intended for dilute aqueous solutions of this compound.

  • Preparation:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Prepare a dilute solution of the this compound waste.

    • Have a neutralizing agent ready. Common oxidizing agents for hydrazines include sodium hypochlorite (bleach) or hydrogen peroxide, often with a catalyst like copper sulfate.

  • Neutralization Reaction:

    • Slowly add the oxidizing agent to the stirred this compound solution. The reaction can be exothermic, so slow addition is critical to control the temperature.

    • A study on hydrazine neutralization suggests using an excess of the oxidizing agent, for example, 1.5 times the stoichiometric amount, to ensure complete degradation.

  • Verification:

    • After the reaction is complete, it is essential to verify the absence of residual this compound. This can be done using appropriate analytical methods such as HPLC or GC-MS, if available.

  • Disposal of Neutralized Solution:

    • Even after neutralization, the resulting solution may still be subject to local disposal regulations. Consult with your EHS department before disposing of the neutralized solution down the drain.

Quantitative Data for Hydrazine Neutralization

The following table, adapted from a study on hydrazine neutralization, provides an indication of the conditions that can be effective. Note that these are for hydrazine and should be adapted with caution for this compound.

ParameterConditionEfficacyReference
Oxidant Sodium Hypochlorite (Bleach)Fast degradation
Oxidant Hydrogen Peroxide with CuSO₄ catalystFast degradation
Stoichiometry 1.5 times the stoichiometric amount of oxidantShowed little to no improvement over 1.5x

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small, Dilute Aqueous Quantity assess_quantity->small_quantity Small large_quantity Large Quantity or Solid Waste assess_quantity->large_quantity Large/Solid in_lab_neutralization Consider In-Lab Neutralization (Oxidation) small_quantity->in_lab_neutralization ehs_disposal Dispose as Hazardous Waste via EHS/Contractor large_quantity->ehs_disposal in_lab_neutralization->ehs_disposal Opt for Direct Disposal perform_neutralization Perform Neutralization Protocol with Caution in_lab_neutralization->perform_neutralization Decision to Neutralize end End: Safe Disposal Complete ehs_disposal->end verify_degradation Verify Complete Degradation (Analytical) perform_neutralization->verify_degradation verify_degradation->ehs_disposal Degradation Incomplete dispose_neutralized Dispose of Neutralized Solution per EHS Guidelines verify_degradation->dispose_neutralized Degradation Complete dispose_neutralized->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's safety officers for specific guidance.

References

Safeguarding Your Research: A Guide to Handling Pyrimidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Pyrimidine-4-carbohydrazide are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risk and manage this chemical compound effectively. Adherence to these guidelines is paramount for personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, a compound that can cause skin, eye, and respiratory irritation, is harmful if swallowed, and is suspected of causing cancer.[1]

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Hands Chemical-resistant glovesDisposable nitrile gloves offer short-term protection and should be inspected before use.[2][3] For extended contact or handling of unknown toxicity compounds, consider a double-gloving system with a flexible laminate glove under a heavy-duty outer glove.[2]
Body Flame-resistant lab coatThe lab coat should be buttoned to cover as much skin as possible.[2][3] Work clothes should be laundered separately.[1] Contaminated leather items like shoes and belts should be destroyed.[1]
Eyes & Face Safety glasses with side shields or chemical splash gogglesIn situations with a risk of splashing, a face shield worn over safety glasses is required.[3][4] Ensure eye protection meets ANSI Z.87.1 standards.[3]
Respiratory Use in a well-ventilated area; respirator if neededHandling should occur in a chemical fume hood to avoid inhalation.[2] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[2] Respirator use requires proper training, fit testing, and medical evaluation.[3]
Feet Closed-toe and closed-heel shoesShoes should not have any perforations to ensure full coverage of the feet.[2][3]

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Before handling, ensure that an emergency eyewash station and a safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust and vapors.[1][2]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling.[1]

  • Spill Management:

    • Minor Spills: Immediately clean up any spills. For dry spills, use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping to avoid generating dust.[1] The collected material should be placed in a sealed container for disposal.[1]

    • Major Spills: Evacuate the area and alert emergency services.[1] Prevent the spillage from entering drains or water courses.[1]

Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1][5]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[5] Consult local, state, and federal regulations for specific disposal requirements. Do not let the product enter drains, waterways, or soil.[5][6]

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Verify accessible eyewash station and safety shower B Don appropriate Personal Protective Equipment (PPE) A->B C Handle compound in a certified chemical fume hood B->C D Weigh and transfer compound carefully to avoid dust C->D J In case of exposure, seek immediate medical attention C->J E Decontaminate work surfaces D->E I In case of spill, follow spill management protocol D->I F Segregate and label waste in sealed containers E->F G Dispose of waste through approved channels F->G H Remove PPE and wash hands thoroughly G->H

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Pyrimidine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.